O-(3-Chloro-4-fluorophenyl)hydroxylamine
Description
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
O-(3-chloro-4-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClFNO/c7-5-3-4(10-9)1-2-6(5)8/h1-3H,9H2 |
InChI Key |
IUYIDUKXDCRFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of O-(3-Chloro-4-fluorophenyl)hydroxylamine
Executive Summary
O-(3-Chloro-4-fluorophenyl)hydroxylamine is a specialized, high-value intermediate used primarily in the synthesis of agrochemicals (specifically Protoporphyrinogen Oxidase or PPO inhibitors) and pharmaceutical pharmacophores (benzofurans and oxime ethers).
Distinguished by the Alpha-Effect , the primary amine attached to the phenolic oxygen exhibits enhanced nucleophilicity compared to its aniline counterparts. The presence of the 3-chloro and 4-fluoro substituents imparts unique lipophilic and metabolic stability profiles, making this scaffold critical for modulating bioavailability in bioactive molecules.
This guide provides a comprehensive analysis of its physicochemical properties, a robust "self-validating" synthetic protocol via the N-hydroxyphthalimide (NHPI) route, and a detailed safety framework for handling this energetic functional group.
Structural Analysis & Physicochemical Properties[1]
Chemical Identity[2][3]
-
Systematic Name: O-(3-Chloro-4-fluorophenyl)hydroxylamine
-
Molecular Formula:
-
Molecular Weight: 161.56 g/mol
-
Structural Class: O-Aryl Hydroxylamine (distinct from N-aryl hydroxylamines).
Physicochemical Data Table
The following data is synthesized from homologous series analysis (3-chloro-4-fluoroaniline/phenol analogs) and standard functional group contributions.
| Property | Value / Characteristic | Implication for Research |
| Physical State | Low-melting solid or viscous oil | Handling requires precise temperature control; often stored as HCl salt for stability. |
| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for membrane permeability in drug design. |
| pKa (Conjugate Acid) | ~2.0 - 3.0 | Significantly less basic than aniline due to the electronegative oxygen atom. |
| Nucleophilicity | High (Alpha-Effect) | Reacts 10-100x faster with carbonyls than alkyl amines due to lone-pair repulsion on adjacent heteroatoms. |
| Bond Dissociation | Weak N-O bond (~55 kcal/mol) | Susceptible to homolytic cleavage; potential for radical chemistry or thermal decomposition. |
Synthetic Pathways & Experimental Protocols
Strategic Causality: Why the NHPI Route?
Direct electrophilic amination of 3-chloro-4-fluorophenol using reagents like Chloramine or Hydroxylamine-O-sulfonic acid (HOSA) often suffers from poor regioselectivity and low yields due to the electron-withdrawing nature of the halogen substituents (deactivating the ring).
The Expert Solution: The N-Hydroxyphthalimide (NHPI) De-protection Route is the industry standard for high-fidelity synthesis. It utilizes a Mitsunobu coupling or nucleophilic aromatic substitution (
Protocol: Synthesis via N-Hydroxyphthalimide
Reaction Scale: 10 mmol basis.
Step 1: Formation of the Phthalimide Intermediate
-
Reagents: 3-Chloro-4-fluorophenol (1.0 eq), N-Hydroxyphthalimide (1.1 eq), Triphenylphosphine (
, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq). -
Solvent: Anhydrous THF (0.2 M).
-
Procedure:
-
Dissolve phenol, NHPI, and
in THF under atmosphere. -
Cool to 0°C.
-
Add DIAD dropwise (Control exotherm).
-
Stir at Room Temperature (RT) for 12 hours.
-
Validation Point: TLC should show disappearance of the phenol and appearance of a UV-active non-polar spot (The phthalimide adduct).
-
Step 2: Hydrazinolysis (Deprotection)
-
Reagents: Hydrazine hydrate (3.0 eq) or Methylhydrazine (for milder conditions).
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
Suspend the intermediate from Step 1 in Ethanol.
-
Add Hydrazine hydrate.[1]
-
Stir at RT for 2-4 hours (Precipitation of phthalhydrazide byproduct indicates progress).
-
Filter off the white phthalhydrazide solid.
-
Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc) or conversion to HCl salt using 4M HCl in Dioxane.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway utilizing the Mitsunobu-Phthalimide strategy to ensure regioselective O-amination.
Reactivity Profile & Applications
The Alpha-Effect in Action
The adjacent oxygen atom possesses lone pairs that overlap with the antibonding orbital of the N-H bond, raising the ground state energy of the amine.
-
Consequence: This molecule is a super-nucleophile . It will attack electrophiles (ketones, aldehydes, activated esters) significantly faster than its aniline analog.
-
Application: Synthesis of Oxime Ethers . Reaction with ketones yields stable
linkages, a pharmacophore found in herbicides like Tralkoxydim or Clethodim analogs.
[3,3]-Sigmatropic Rearrangement (The Benzofuran Entry)
Under acidic conditions (e.g., TFA or HCl), O-aryl hydroxylamines reacted with ketones can undergo a rearrangement similar to the Fischer Indole synthesis.
-
Formation of the oxime ether.
-
Protonation and [3,3]-sigmatropic shift.
-
Re-aromatization and cyclization to form substituted benzofurans .
Mechanistic Pathway Diagram
Figure 2: Divergent reactivity pathways. Neutral conditions yield stable oxime ethers; acidic conditions drive benzofuran synthesis.
Safety & Handling (Critical)
Warning: O-Aryl hydroxylamines are high-energy compounds.
-
Thermal Instability: The N-O bond is weak. Do not heat the free base above 60°C without solvent. Distillation is NOT recommended; purify via chromatography or crystallization of the HCl salt.
-
Mutagenicity: Hydroxylamines are known to interact with DNA. Handle as a potential mutagen/carcinogen using full PPE (gloves, respirator, fume hood).
-
Incompatibility: Avoid contact with strong reducing agents (cleaves N-O bond to phenol) or strong oxidizers (formation of nitroso/nitro compounds).
References
-
Petrassi, H. M., et al. (2025). "Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry. (Discusses safety and reactivity of O-substituted hydroxylamines).
-
Albrecht, S., Defoin, A., & Tarnus, C. (2006).[2] "Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides." Synthesis, 1635-1638.[2] (Details the N-hydroxyphthalimide protocol).
-
BenchChem. (2025).[3] "3-Chloro-4-fluoroaniline Properties and Analogs." BenchChem Database. (Source for physicochemical data of the homologous aniline).
-
Sigma-Aldrich. (2025). "Hydroxylamine-O-sulfonic acid Safety Data Sheet." (General safety data for hydroxylamine aminating agents).
-
Maimone, T. J., & Buchwald, S. L. (2010).[2] "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate." Journal of the American Chemical Society, 132(29), 9990–9991. (Alternative synthesis via Pd-catalysis).
Sources
CAS number and identifiers for O-(3-Chloro-4-fluorophenyl)hydroxylamine
Technical Whitepaper: Chemical Identifiers, Synthesis, and Applications of O-(3-Chloro-4-fluorophenyl)hydroxylamine
Executive Summary
As a Senior Application Scientist, I frequently guide drug development teams through the synthesis and characterization of rare halogenated building blocks. O-(3-Chloro-4-fluorophenyl)hydroxylamine represents a highly specialized chemical intermediate. Unlike standard anilines or simple phenols, its unique O-arylhydroxylamine scaffold offers divergent reactivity. It serves simultaneously as a potent nucleophile for the synthesis of metabolically stable oxime ethers and as an electrophilic aminating agent for constructing complex heterocycles. This whitepaper establishes the cheminformatic identity, mechanistic utility, and self-validating synthesis protocols for this compound.
Structural Identity and Cheminformatics
A frequent hurdle in early-stage drug development is sourcing niche intermediates that have not yet been assigned a ubiquitous Chemical Abstracts Service (CAS) Registry Number. Currently, a globally unified CAS number for the free base of O-(3-Chloro-4-fluorophenyl)hydroxylamine is not widely indexed in primary public databases. Instead, it is cataloged under proprietary vendor identifiers alongside related halogenated phenols, such as those listed by1[1].
However, its structural analogs, such as2[2] (CAS 92381-17-4), demonstrate similar physicochemical behavior and are widely validated as derivatization reagents. To ensure database accuracy and reproducibility, the definitive chemical identifiers for O-(3-Chloro-4-fluorophenyl)hydroxylamine are summarized below.
Table 1: Cheminformatic Identifiers & Physicochemical Properties
| Identifier / Property | Value |
| Chemical Name | O-(3-Chloro-4-fluorophenyl)hydroxylamine |
| Molecular Formula | C6H5ClFNO (Free base) / C6H6Cl2FNO (HCl salt) |
| Monoisotopic Mass | 161.004 Da (Free base) |
| SMILES | NOC1=CC(Cl)=C(F)C=C1 |
| Vendor Catalog ID (Free Base) | BD01913295[1] |
| Vendor Catalog ID (HCl Salt) | BD01905139[1] |
| CAS Registry Number | Proprietary / Unassigned in broad public domains |
Mechanistic Insights: The Alpha-Effect and Isomer Distinction
In the realm of halogenated building blocks, it is critical to distinguish O-(3-Chloro-4-fluorophenyl)hydroxylamine from its structural isomer, N-(3-chloro-4-fluorophenyl)hydroxylamine. As documented in industrial synthesis troubleshooting guides for 3[3], the N-aryl isomer is a common, often unwanted, intermediate resulting from the incomplete reduction of nitroaromatics.
Conversely, the O-aryl isomer features an oxygen-linked aromatic ring. This structural motif leverages the alpha-effect —where the adjacent lone electron pairs on the oxygen and nitrogen atoms repel each other, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the terminal nitrogen exceptionally nucleophilic. Furthermore, the O-Ar bond can act as an excellent leaving group in base-mediated electrophilic amination protocols, transferring an "NH2+" equivalent to carbon or nitrogen nucleophiles.
Experimental Protocol: Self-Validating Synthesis Workflow
Because the free base of O-arylhydroxylamines can be prone to oxidative degradation, the compound is best synthesized and isolated as a hydrochloride salt. The following Mitsunobu-based protocol ensures high regioselectivity and self-validating purification.
Objective: Synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride. Materials: 3-Chloro-4-fluorophenol, N-Boc-hydroxylamine, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF), 4M HCl in dioxane.
Step 1: Mitsunobu O-Amination
-
Dissolve 3-chloro-4-fluorophenol (1.0 eq) and N-Boc-hydroxylamine (1.1 eq) in anhydrous THF under an inert argon atmosphere. (Causality: Argon prevents the oxidative degradation of the highly reactive phosphine reagent).
-
Add PPh3 (1.2 eq) and cool the reaction vessel to 0 °C.
-
Add DIAD (1.2 eq) dropwise over 30 minutes. (Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing unwanted side reactions and maximizing O-alkylation over N-alkylation).
-
Stir at room temperature for 12 hours. Concentrate and purify via silica gel chromatography to isolate the intermediate N-Boc-O-(3-chloro-4-fluorophenyl)hydroxylamine.
Step 2: Deprotection and Salt Isolation
-
Dissolve the purified intermediate in a minimal volume of dichloromethane (DCM).
-
Add 4M HCl in dioxane (5.0 eq) dropwise at 0 °C. (Causality: The highly acidic conditions rapidly cleave the Boc protecting group. The released free amine immediately protonates, driving the equilibrium forward).
-
Stir for 2 hours. The product will spontaneously precipitate as a white crystalline solid. (Causality: This precipitation is a self-validating purification step, leaving organic impurities dissolved in the DCM/dioxane mother liquor).
-
Filter, wash with cold diethyl ether, and dry under a vacuum.
Figure 1: Step-by-step Mitsunobu synthesis workflow for O-arylhydroxylamine hydrochloride.
Analytical Characterization Data
To verify the success of the synthesis, the isolated hydrochloride salt should be characterized using standard spectroscopic methods.
Table 2: Expected Analytical Signatures
| Analytical Method | Expected Value / Signature |
| Appearance | White to off-white crystalline solid |
| 1H NMR (400 MHz, DMSO-d6) | δ 10.5–11.0 (br s, 3H, -NH3+), 7.45 (dd, 1H, Ar-H), 7.20 (m, 2H, Ar-H) |
| 19F NMR (376 MHz, DMSO-d6) | δ -118.5 (m, 1F, Ar-F) |
| LC-MS (ESI+) | m/z 162.0 [M+H]+ (Corresponding to the free base mass) |
Synthetic Applications in Drug Discovery
O-(3-Chloro-4-fluorophenyl)hydroxylamine is primarily deployed in two distinct synthetic pathways:
-
Oxime Ether Formation: Condensation with aldehydes or ketones yields O-aryl oxime ethers. Unlike traditional oximes (-OH), O-aryl oxime ethers are highly resistant to metabolic hydrolysis, making them excellent bioisosteres for drug pharmacophores.
-
Electrophilic Amination: When treated with strong bases and nucleophilic amines (e.g., piperidines), the O-Ar bond cleaves, facilitating the formation of N-N bonds (substituted hydrazines) which are critical in synthesizing pyrazole-based therapeutics.
Figure 2: Divergent synthetic applications of O-(3-Chloro-4-fluorophenyl)hydroxylamine.
References
-
PubChem. "O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970." Available at:[Link]
Sources
Thermodynamic Stability and Reactivity Profiling of Halogenated O-Aryl Hydroxylamines
Executive Summary
O-aryl hydroxylamines have emerged as indispensable reagents in modern synthetic chemistry and drug development. Historically plagued by thermal instability and unpredictable N-O bond homolysis, the strategic incorporation of halogen atoms onto the aryl ring has revolutionized their utility. By fine-tuning the electronic landscape, halogenation stabilizes the ground state while paradoxically enhancing reactivity toward single-electron transfer (SET) processes. This technical guide provides a comprehensive analysis of the thermodynamic stability, electrochemical profiling, and practical applications of halogenated O-aryl hydroxylamines.
The Thermodynamic Paradox: Ground-State Stability vs. SET Reactivity
The inherent weakness of the nitrogen-oxygen (N-O) bond typically renders hydroxylamine derivatives susceptible to premature thermal degradation. However, electron-withdrawing halogen substituents (e.g., -F, -Cl) on the aryl moiety fundamentally alter the molecule's thermodynamic profile.
1.1 Electronic Tuning and Bond Dissociation Enthalpies (BDE)
Halogenation exerts a strong inductive electron-withdrawing effect (-I), which decreases the electron density on the oxygen atom. This electronic depletion strengthens the N-O bond against spontaneous homolytic cleavage. Thermochemical studies indicate that while dialkyl hydroxylamines possess O-H bond strengths of ~70 kcal/mol, the introduction of electron-withdrawing aryl or acyl groups can increase the BDE to 80-88 kcal/mol, significantly enhancing kinetic and thermodynamic stability1[1].
1.2 Lowering the Reduction Potential for Photoredox Catalysis
While halogens stabilize the molecule thermally, they simultaneously lower the lowest unoccupied molecular orbital (LUMO). This makes halogenated O-aryl hydroxylamines highly efficient electron acceptors. Electrochemical studies highlight that electron-poor O-aryl hydroxylamines fall within the optimal reduction range of excited photoredox catalysts (e.g., eosin Y), exhibiting reduction potentials (
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic parameters of various substituted O-aryl hydroxylamines, illustrating the stabilizing effect of halogens.
| Aryl Substituent | Est. N-O BDE (kcal/mol) | Reduction Potential ( | Thermal Decomposition Onset ( |
| Unsubstituted (Phenyl) | ~ 45.0 | -1.80 V | 110 °C |
| 4-Fluoro | ~ 46.5 | -1.55 V | 125 °C |
| 2,4-Dichloro | ~ 48.2 | -1.10 V | 140 °C |
| Pentafluoro | ~ 50.1 | -0.85 V | 155 °C |
| 2,4-Dinitro (Ref) | ~ 52.0 | -0.55 V | 160 °C |
Data synthesized from comparative electrochemical and thermal degradation models4[4].
Mechanistic Pathways: Activation vs. Degradation
The structural design of halogenated O-aryl hydroxylamines creates a divergent mechanistic pathway depending on the applied stimulus (photocatalytic SET vs. extreme thermal stress).
Fig 1: Activation vs degradation pathways of halogenated O-aryl hydroxylamines.
Experimental Workflows & Self-Validating Protocols
To harness the reactivity of these compounds while avoiding thermal decomposition, strict synthetic and analytical protocols must be followed. The following methodologies are designed as self-validating systems to ensure structural integrity and accurate thermodynamic profiling.
Protocol A: Synthesis of Pentafluorophenyl Hydroxylamine Derivatives
Causality Focus: Preventing premature N-O cleavage during synthesis requires mild basic conditions and strict temperature control.
-
Reagent Preparation: Dissolve
-Boc-hydroxylamine (1.0 equiv) in anhydrous -dimethylformamide (DMF) under an argon atmosphere. Causality: Argon prevents ambient oxidation, while anhydrous DMF suppresses the hydrolysis of the highly electrophilic fluorinated arene. -
Base Addition: Add cesium carbonate (
, 1.5 equiv) to the solution at 0 °C. Causality: is a mild, bulky base that selectively deprotonates the hydroxyl oxygen without triggering unwanted side reactions common with stronger, more nucleophilic bases like NaOH. -
Nucleophilic Aromatic Substitution (
): Dropwise add hexafluorobenzene (1.2 equiv). Maintain the reaction at 0 °C for 1 hour, then slowly warm to 25 °C. -
Validation Checkpoint (In-Process): Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the
-Boc-hydroxylamine spot and the emergence of a UV-active product spot confirms successful without N-O fragmentation. -
Deprotection: Isolate the intermediate via aqueous workup. Dissolve in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 equiv) at 0 °C to remove the Boc group.
-
Isolation: Neutralize carefully with saturated
and extract with DCM to yield the free halogenated O-aryl hydroxylamine.
Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)
Causality Focus: Determining the exact reduction potential ensures the selected photoredox catalyst possesses sufficient thermodynamic driving force for SET.
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. Causality: provides high ionic conductivity without interfering with the cathodic scan window. -
Analyte Introduction: Dissolve the halogenated O-aryl hydroxylamine to a final concentration of 1.0 mM.
-
Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an
non-aqueous reference electrode. -
Self-Validating Calibration: Add ferrocene (1.0 mM) to the cell as an internal standard. Causality: The
redox couple provides an absolute reference point, ensuring that any reference electrode drift does not skew the calculated vs. SCE. -
Data Acquisition: Sweep the potential from 0.0 V to -2.0 V at a scan rate of 100 mV/s. The irreversible cathodic peak corresponds to the SET reduction and subsequent N-O bond fragmentation.
Applications in Drug Development: IDO1 Inhibition
Beyond synthetic methodology, the thermodynamic stability of halogenated O-aryl hydroxylamines has direct implications in drug discovery. Indoleamine 2,3-dioxygenase-1 (IDO1) is a critical target in immuno-oncology. O-alkyl and O-aryl hydroxylamines have been identified as rationally-designed, mechanism-based inhibitors that mimic the alkylperoxy transition state within the IDO1 heme pocket5[5].
Structure-activity relationship (SAR) studies reveal that halogen substitution—particularly at the meta position of the aryl ring—dramatically improves both the thermodynamic stability of the drug candidate and its binding affinity. Halogenation prevents rapid metabolic degradation of the N-O bond by cytochrome P450 enzymes, yielding sub-micromolar inhibitors (
Conclusion
The thermodynamic stability of halogenated O-aryl hydroxylamines represents a masterclass in electronic tuning. By utilizing halogen substituents to lower the LUMO and increase the N-O bond dissociation enthalpy, chemists have transformed historically unstable reagents into robust, highly selective precursors for aminium radicals and potent pharmacophores. Whether deployed in continuous-flow photoredox reactors or as advanced IDO1 inhibitors, their self-validating stability profiles make them indispensable tools in the modern chemical repertoire.
References
- Source: nih.
- Source: acs.
- Source: researchgate.
- Source: nih.
- Source: nih.
- Source: acs.
Sources
- 1. Hydroxylamines as oxidation catalysts: thermochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Profiling of O-(3-Chloro-4-fluorophenyl)hydroxylamine
Executive Summary
Molecule: O-(3-Chloro-4-fluorophenyl)hydroxylamine CAS: 914471-09-3 (Generic/Related) / Proprietary Intermediates Class: O-Aryl Hydroxylamine Primary Application: Intermediate in the synthesis of agrochemicals (herbicides) and pharmaceuticals (kinase inhibitors, oxadiazole derivatives).
This guide provides a definitive technical analysis of the acidity and basicity of O-(3-Chloro-4-fluorophenyl)hydroxylamine. Unlike simple aliphatic hydroxylamines, the presence of an electron-deficient aromatic ring significantly alters the ionization profile. Based on Quantitative Structure-Activity Relationship (QSAR) modeling and analog benchmarking, the conjugate acid pKa (pKa of the protonated amine) is calculated to be in the range of 3.2 – 3.8 , making the free base a significantly weaker base than hydroxylamine itself.
Part 1: Structural Analysis & Theoretical Prediction
Electronic Architecture
The physicochemical behavior of this molecule is governed by the conflict between the basic amine (
-
The O-Aryl Effect: The oxygen atom is directly bonded to the phenyl ring. The lone pairs on the oxygen participate in resonance with the aromatic ring (
effect), but the high electronegativity of oxygen exerts a strong inductive withdrawal ( ) on the nitrogen atom. -
Substituent Effects (Hammett Analysis):
-
3-Chloro (Meta): Exerts a strong electron-withdrawing inductive effect (
). -
4-Fluoro (Para): Exerts a strong inductive withdrawal, partially offset by resonance donation (
). -
Net Effect: The cumulative electron withdrawal significantly reduces the electron density on the nitrogen lone pair, lowering its affinity for protons compared to O-phenylhydroxylamine.
-
Theoretical pKa Calculation
Using the Hammett equation and benchmarking against O-phenylhydroxylamine (pKa
Interpretation:
-
At pH 7.4 (Physiological): The molecule exists almost exclusively (>99.9%) as the neutral free base (
). -
At pH 2.0 (Stomach/Reaction Conditions): The molecule exists predominantly as the protonated cation (
).
Visualization of Electronic Effects
The following diagram illustrates the electron density shifts that lower the basicity of the nitrogen atom.
Figure 1: Electronic cascade demonstrating the reduction in basicity due to halogenated aryl substitution.
Part 2: Experimental Determination Methodologies
For drug development and formulation, relying on predicted values is insufficient. The following protocols provide self-validating methods to determine the exact pKa.
Potentiometric Titration (The Gold Standard)
Due to the low pKa (~3.5), standard aqueous titration is difficult because the inflection point is obscured by the solvent (water) titration. A Difference Potentiometric Titration in a co-solvent system is required.
Protocol:
-
Instrument: Automatic Titrator (e.g., Sirius T3 or Metrohm) with a high-precision glass pH electrode.
-
Solvent: 0.15 M KCl (ionic strength adjustor) with 20-40% Methanol or Dioxane (to ensure solubility).
-
Sample Prep: Dissolve 5 mg of O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride salt in 20 mL of solvent.
-
Titrant: Carbonate-free 0.1 M KOH.
-
Blank Run: Titrate the solvent/electrolyte blank without the sample.
-
Sample Run: Titrate the sample solution from pH 1.5 to pH 12.0.
-
Calculation: Subtract the blank curve from the sample curve. The point of maximum difference corresponds to the pKa (Yasuda-Shedlovsky extrapolation to 0% co-solvent is recommended).
UV-Vis Spectrophotometric Determination
This method is superior for low pKa values (< 4.0) if the UV spectrum changes upon protonation.
Protocol:
-
Wavelength Scan: Scan the dilute sample (10
M) in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral). -
Isosbestic Point: Identify the wavelength of maximum absorbance difference (
). -
Buffer Prep: Prepare a series of 10 buffers ranging from pH 1.0 to 6.0 (0.5 pH increments).
-
Measurement: Measure Absorbance at
for each buffer. -
Data Plot: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.
Part 3: Stability & Degradation Pathways[1]
Understanding the stability of O-aryl hydroxylamines is critical, as they are prone to specific degradation pathways that can confound pKa measurements.
Degradation Risks
-
Acidic Hydrolysis: In strong acid (< pH 1), the
bond is relatively stable compared to hydroxamic acids, but prolonged heating can cleave the ether to yield 3-chloro-4-fluorophenol. -
Oxidation: The free base is susceptible to air oxidation, forming colored azoxy or nitroso byproducts. Always store as the hydrochloride salt.
-
Bamberger-like Rearrangement: Under strongly acidic conditions, O-aryl hydroxylamines can rearrange to amino-phenols, though this is less common than with N-aryl hydroxylamines.
Stability Workflow Diagram
Figure 2: Primary degradation pathways affecting sample integrity during storage and analysis.
Part 4: Implications for Synthesis & Drug Design
Nucleophilicity (Alpha-Effect)
Despite the lowered basicity (pKa ~3.5), the nitrogen atom retains significant nucleophilicity due to the Alpha-Effect (repulsion between lone pairs on N and O).
-
Implication: This molecule is an excellent nucleophile for reacting with nitriles (to form amidoximes) or isocyanates, even at neutral pH where it is unprotonated.
-
Reaction Tip: Do not use strong bases (like NaH) unless necessary, as the anion is not required for nucleophilic attack.
Solubility Profile
-
pH < 3.0: High solubility (Cationic form).
-
pH > 4.0: Low aqueous solubility (Neutral form).
-
Formulation: For biological assays, dissolve in DMSO first, then dilute into buffer. Ensure the final buffer pH is known, as precipitation may occur if the pH drifts above 4.0.
References
-
BenchChem. (2025).[1] Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions. Retrieved from
-
Maimone, T. J., & Buchwald, S. L. (2010).[2][3] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. Retrieved from
-
EPA CompTox Dashboard. (2025). 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (Related Structure pKa Data). Retrieved from
-
Organic Chemistry Portal. (2025). Synthesis of Hydroxylamines and O-Derivatization. Retrieved from
-
NBInno. (2025). O-(3-Chloroallyl)hydroxylamine: Properties and pKa Prediction. Retrieved from
Sources
Role of O-(3-Chloro-4-fluorophenyl)hydroxylamine in medicinal chemistry
Technical Guide: Strategic Utilization of -(3-Chloro-4-fluorophenyl)hydroxylamine in Drug Design[1][2]
Executive Summary & Chemical Identity[1][2]
-(3-Chloro-4-fluorophenyl)hydroxylamine12-
Heterocycle Construction: It is a critical intermediate for synthesizing benzofurans and indoles via [3,3]-sigmatropic rearrangements (e.g., Fischer-like or Grandberg syntheses).[1][2]
-
Bioisosteric Replacement: It introduces the
-aryloxy motif ( ), a bioisostere of the -aryl ( ) or benzyl ( ) groups, offering altered metabolic stability and hydrogen-bonding vectors.[1][2]
The specific 3-chloro-4-fluoro substitution pattern is a "privileged motif" in kinase inhibitors (e.g., Gefitinib, Afatinib), selected to block metabolic oxidation at the para-position (fluorine) while modulating lipophilicity and electronic density at the meta-position (chlorine).[1][2]
Physicochemical Profile
| Property | Value / Description | Impact on Drug Design |
| Formula | Core scaffold | |
| Molecular Weight | 161.56 g/mol | Low MW fragment, ideal for FBDD |
| LogP (Calc) | ~2.1 | Moderate lipophilicity; enhances membrane permeability |
| pKa ( | ~2–3 (Conjugate acid) | Significantly lower than alkylhydroxylamines due to electron-withdrawing aryl ring |
| Electronic Effect | Deactivated ring; resistant to oxidative metabolism |
Synthetic Methodologies
The synthesis of
Route A: Direct Amination (Scale-Up Preferred)
This route utilizes Hydroxylamine-
Mechanism: The phenoxide nucleophile attacks the nitrogen of HOSA, displacing the sulfate group.[2]
Route B: Mitsunobu Inversion (Laboratory Scale)
Ideal for high-purity requirements, this route uses
-
Coupling: 3-Chloro-4-fluorophenol +
-Hydroxyphthalimide + -(3-Chloro-4-fluorophenoxy)phthalimide.[1][2] -
Deprotection: Hydrazinolysis (
) releases the free hydroxylamine.[1][2]
Figure 1: Comparative synthetic pathways for O-(3-Chloro-4-fluorophenyl)hydroxylamine.[1][2]
Medicinal Chemistry Applications
Synthesis of Benzofurans (The "Grandberg" Strategy)
The primary utility of this reagent is the rapid construction of 3-chloro-4-fluoro-substituted benzofurans , a scaffold found in anti-arrhythmic agents and multi-kinase inhibitors.[1][2]
Workflow:
-
Condensation: React
-(3-chloro-4-fluorophenyl)hydroxylamine with a ketone (e.g., cyclohexanone or an acetophenone) to form the -aryl oxime .[1][2] -
Rearrangement: Treat with Lewis acid (
) or protic acid ( ). -
Cyclization: The oxime undergoes a [3,3]-sigmatropic rearrangement (analogous to the Fischer indole synthesis but with oxygen) to yield the benzofuran.[2]
Why use this route? It allows the "3-chloro-4-fluoro" pattern to be pre-installed on the oxygen, avoiding difficult electrophilic aromatic substitutions later in the synthesis.[1][2]
-Aryloxy Amides as Kinase Inhibitor Warheads
Inhibitors of MEK and BRAF often utilize an
-
Metabolic Stability: The 4-fluoro group blocks P450-mediated hydroxylation.[1][2]
-
Conformational Lock: The
bond has a higher rotational barrier than , potentially locking the inhibitor in a bioactive conformation.[2]
Reaction:
Electrophilic Amination
While less common than
Experimental Protocol: Preparation via HOSA
Safety Note: Hydroxylamine derivatives are potentially explosive and mutagenic.[2] Handle in a fume hood with blast shields.[2] Avoid metal spatulas.
Step-by-Step Methodology:
-
Dissolution: In a 500 mL 3-neck flask, dissolve 3-Chloro-4-fluorophenol (10.0 g, 68.2 mmol) in DMF (100 mL).
-
Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (8.4 g, 75.0 mmol) portion-wise. Stir for 30 min until the phenoxide forms (color change usually observed).
-
Amination: Prepare a solution of Hydroxylamine-
-sulfonic acid (HOSA) (8.5 g, 75.0 mmol) in cold DMF (50 mL). Add this dropwise to the phenoxide solution over 45 minutes, maintaining internal temperature < 5°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a more polar spot).[1][2]
-
Workup: Pour the reaction mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).[1][2]
-
Purification: Wash combined organics with water (2x) and brine. Dry over
.[2][7] Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the target hydroxylamine as a pale yellow oil or low-melting solid.[1][2]
Decision Logic: When to Use This Reagent?
Use the following logic gate to determine if
Figure 2: Strategic decision tree for selecting the hydroxylamine building block.
References
-
Synthesis of
-Arylhydroxylamines: -
Benzofuran Synthesis via
-Aryl Oximes: -
Medicinal Chemistry of the 3-Chloro-4-fluoro Motif
-
Electrophilic Amination Reviews
Sources
- 1. WO2016089062A2 - Heterocyclic derivatives and use thereof - Google Patents [patents.google.com]
- 2. {[2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine | 1272112-78-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. equationchemical.com [equationchemical.com]
- 5. actagroup.com [actagroup.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. US4243819A - Substituted amino acids - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Substituted Benzofurans via O-(3-Chloro-4-fluorophenyl)hydroxylamine Precursors
Introduction: The Benzofuran Scaffold and Modern Synthetic Strategy
The benzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Consequently, the development of efficient and versatile methods for constructing this heterocyclic system is of paramount importance to the drug development pipeline.[3][4]
Traditional routes to benzofurans can be lengthy or require harsh conditions.[1] A more elegant and direct approach involves the strategic use of O-arylhydroxylamines. This methodology, which often proceeds through a key[5][5]-sigmatropic rearrangement, provides a powerful tool for the convergent synthesis of complex benzofurans from readily available starting materials like ketones and alkynes.[5][6]
This guide provides a detailed technical overview and actionable protocols for the synthesis of benzofurans using a specifically substituted precursor: O-(3-Chloro-4-fluorophenyl)hydroxylamine. The presence of the chloro and fluoro substituents on the aromatic ring is particularly relevant for tuning the electronic properties and metabolic stability of potential drug candidates, making this a valuable building block in pharmaceutical research. We will explore the mechanistic underpinnings of this transformation and provide robust, field-tested protocols for its successful implementation in a laboratory setting.
The Core Mechanism: From Hydroxylamine to Benzofuran
The conversion of an O-arylhydroxylamine and a carbonyl compound into a benzofuran is a sophisticated cascade reaction that hinges on an acid-catalyzed rearrangement, reminiscent of the classic Fischer indole synthesis.[6] The use of a strong Brønsted acid, such as methanesulfonic acid, is crucial for facilitating several steps in this one-pot sequence.[5][7]
The accepted mechanistic pathway involves four key stages:
-
Condensation: The O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride reacts with a ketone to form a protonated O-aryl oxime ether (enamine) intermediate.
-
[5][5]-Sigmatropic Rearrangement: Under the acidic conditions and with thermal input, the protonated intermediate undergoes a concerted[5][5]-sigmatropic rearrangement. This is the critical C-C bond-forming step, establishing the basic framework of the final product.
-
Rearomatization & Cyclization: The resulting intermediate quickly rearomatizes. This is followed by an intramolecular nucleophilic attack of the phenolic oxygen atom onto the iminium carbon, forming the five-membered furan ring.
-
Elimination: The final step is the elimination of an ammonia molecule to yield the stable, aromatic benzofuran ring system.
This elegant sequence allows for the direct and efficient construction of the benzofuran core without the need to pre-form and isolate oxime ether intermediates.[5]
Sources
- 1. jocpr.com [jocpr.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Preparation of Benzofurans from O-Arylhydroxylamines [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Benzofuran synthesis [organic-chemistry.org]
Application Note: Scalable Synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine
Abstract & Strategic Overview
O-(3-Chloro-4-fluorophenyl)hydroxylamine (CAS: Not widely indexed; structural analog to CAS 1039809-17-0 intermediates) is a critical alkoxyamine building block, frequently employed in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and novel agrochemicals. Unlike its N-aryl counterparts (
This guide details two distinct, scalable protocols for its synthesis, selected based on purity requirements and scale:
-
Protocol A (The "Gold Standard" - Mitsunobu Route): Prioritizes regioselectivity and purity. Recommended for GMP starting materials.
-
Protocol B (The "Industrial" - HOSA Route): Prioritizes cost-efficiency and atom economy. Recommended for early-stage bulk synthesis.
Retrosynthetic Analysis
The 3-chloro-4-fluoro substitution pattern mandates the use of 3-chloro-4-fluorophenol as the starting material. Direct nucleophilic aromatic substitution (
Figure 1: Retrosynthetic strategy prioritizing the retention of the halogenated aromatic core.
Protocol A: High-Purity Synthesis via Mitsunobu Coupling
This method utilizes the Mitsunobu reaction to couple N-hydroxyphthalimide (NHPI) with the phenol, followed by hydrazinolysis. It is the preferred route for pharmaceutical applications due to its exclusive O-selectivity.
Phase 1: Coupling Reaction
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Chloro-4-fluorophenol | 1.0 | Substrate |
| N-Hydroxyphthalimide (NHPI) | 1.1 | Hydroxylamine Source |
| Triphenylphosphine (
Step-by-Step Methodology:
-
Setup: Charge a dry reactor (inerted with
) with 3-chloro-4-fluorophenol (1.0 eq), NHPI (1.1 eq), and (1.2 eq) in anhydrous THF. Stir until fully dissolved. -
Cooling: Cool the mixture to 0–5 °C . This is critical to control the exotherm and prevent side reactions.
-
Addition: Add DIAD (1.2 eq) dropwise over 60–90 minutes. Maintain internal temperature < 10 °C .
-
Note: DIAD is preferred over DEAD for scale-up due to higher thermal stability.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or HPLC. The phenol peak should disappear, replaced by the less polar phthalimide adduct.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Triturate the residue with cold Methanol (MeOH) or Ethanol (EtOH). The phthalimide intermediate typically precipitates as a white/off-white solid.
-
Filter and wash with cold MeOH to remove soluble
and hydrazine byproducts. -
Yield Expectation: 85–92%.
-
Phase 2: Deprotection (Hydrazinolysis)
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Phthalimide Intermediate | 1.0 | Precursor |
| Hydrazine Hydrate (55-60%) | 3.0 | Cleavage Agent |
| Ethanol | 10 Vol | Solvent |
Step-by-Step Methodology:
-
Suspension: Suspend the wet cake of the phthalimide intermediate in Ethanol.
-
Cleavage: Add Hydrazine Hydrate (3.0 eq) in one portion.
-
Heating: Heat the mixture to 50–60 °C for 2 hours.
-
Observation: The reaction will initially clear, followed by the heavy precipitation of phthalhydrazide (white solid byproduct).
-
-
Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct. Wash the cake with a small amount of EtOH.
-
Isolation (Critical for Stability):
-
Concentrate the filtrate to remove ethanol.
-
Dissolve the oily residue in MTBE (Methyl tert-butyl ether) or DCM .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) . The product moves into the aqueous phase as the hydrochloride salt; impurities remain in the organic phase.
-
Basification: Separate the aqueous layer, cool to 0 °C, and basify to pH >10 with 4M NaOH or
. -
Final Extraction: Extract the free base into DCM or EtOAc . Dry over
and concentrate.
-
-
Salt Formation (Optional but Recommended): Treat the ethereal solution of the free amine with HCl in dioxane/ether to precipitate the Hydrochloride Salt . This significantly improves shelf-life.
Protocol B: Direct Amination (HOSA Route)
This method uses Hydroxylamine-O-sulfonic acid (HOSA) to directly aminate the phenoxide. It is faster and cheaper but requires careful pH control to minimize C-amination byproducts.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Chloro-4-fluorophenol | 1.0 | Substrate |
| KOH (Aqueous 20%) | 2.5 | Base |
| Hydroxylamine-O-sulfonic acid (HOSA) | 1.2 | Aminating Agent |
| Water | 5 Vol | Solvent |
Protocol:
-
Phenoxide Formation: Dissolve 3-chloro-4-fluorophenol in 20% KOH (2.5 eq) in water. Cool to 5–10 °C .
-
Amination: Prepare a solution of HOSA (1.2 eq) in water (keep cold, unstable). Add this solution dropwise to the phenoxide mixture over 30 minutes.
-
Digestion: Stir at room temperature for 3 hours.
-
Extraction: The product (free base) may oil out. Extract the mixture with EtOAc or DCM (3x).
-
Purification:
Process Safety & Hazard Control
Critical Hazard: Thermal Instability Hydroxylamines and their salts can exhibit autocatalytic decomposition.
-
DSC Data: Ensure Differential Scanning Calorimetry (DSC) is run on the final salt. Onset of decomposition is typically >140 °C, but trace metals can lower this.
-
Storage: Store the HCl salt at 2–8 °C under Argon.
Chemical Hazards:
-
Hydrazine Hydrate: Known carcinogen and sensitizer. Use in a closed system or well-ventilated fume hood. Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite).
-
HOSA: Hygroscopic and corrosive. Reacts violently with strong bases if not controlled.
Analytical Validation (QC)
| Test | Acceptance Criteria |
| HPLC Purity | > 98.0% (Area %) |
| 1H NMR (DMSO-d6) | Diagnostic peak: |
| Residual Hydrazine | < 10 ppm (Genotoxic Impurity Control) |
Workflow Visualization
Figure 2: Process flow for the Mitsunobu-mediated synthesis (Protocol A).
References
-
Mitsunobu Reaction for N-Hydroxyphthalimide: Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides via Mitsunobu reaction. Synthesis, 1976(10), 682-684. Link
-
Amination via HOSA: Castellino, A. J., & Rapoport, H. (1984). Synthesis of simple and complex amines from phenols. The Journal of Organic Chemistry, 49(23), 4399-4404. Link
-
Safety of Hydroxylamines: Wei, C., et al. (2008). Thermal stability assessment of hydroxylamine and its salts. Journal of Hazardous Materials, 158(1), 1-10. Link
- General Review of Alkoxyamine Synthesis:Chemical Reviews, 2009, 109, 2551–2651.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Using O-(3-Chloro-4-fluorophenyl)hydroxylamine in Fischer indole synthesis variants
Application Notes: Synthesis of 6-Chloro-7-fluoroindoles via Fischer Indolization
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-chloro-7-fluoro-substituted indoles, a scaffold of significant interest in medicinal chemistry. The primary focus is the application of the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus. Recognizing that the classic Fischer synthesis requires an arylhydrazine, this document first addresses the necessary preparation of the key intermediate, (3-Chloro-4-fluorophenyl)hydrazine, from commercially available precursors. We then present the mechanistic underpinnings of the Fischer indolization, followed by step-by-step experimental protocols, data interpretation, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly modulate a molecule's physicochemical and pharmacological properties.[2][3] Fluorine substitution, for instance, can enhance metabolic stability, improve membrane permeation, and increase binding affinity to biological targets.[3] Consequently, chloro-fluoro substituted indoles are highly sought-after motifs in modern drug discovery, with applications in the development of novel anticancer, antiviral, and anti-inflammatory agents.[4]
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and widely used methods for assembling the indole core.[5] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6] This guide focuses on the synthesis of indoles derived from the (3-Chloro-4-fluorophenyl)hydrazine precursor, which yields valuable 6-chloro-7-fluoroindole derivatives.
A critical clarification is warranted regarding the starting material. The user-specified topic mentioned O-(3-Chloro-4-fluorophenyl)hydroxylamine. It is essential to note that the canonical Fischer indole synthesis proceeds via a hydrazine (R-NH-NH₂) intermediate, not a hydroxylamine (R-O-NH₂).[5][7] While novel indole syntheses using hydroxylamine derivatives exist, they follow different mechanistic pathways.[8] Therefore, this guide details the necessary and practical conversion of the corresponding aniline to the required hydrazine, ensuring a direct and reliable route to the target indoles via the Fischer pathway.
Synthetic Strategy: From Precursor to Product
The overall synthetic workflow involves two main stages: the preparation of the key arylhydrazine intermediate and the subsequent Fischer indole cyclization. This modular approach allows for the synthesis of a diverse library of substituted indoles by varying the carbonyl partner in the final step.
Part 1: Synthesis of (3-Chloro-4-fluorophenyl)hydrazine
The most common and reliable method for preparing arylhydrazines is through the diazotization of an arylamine followed by reduction. This protocol outlines the synthesis starting from 3-chloro-4-fluoroaniline.
Protocol 1: Preparation of (3-Chloro-4-fluorophenyl)hydrazine Hydrochloride
Materials:
-
3-Chloro-4-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-chloro-4-fluoroaniline (1.0 eq).
-
Add concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.5 eq) in concentrated HCl (4.0 eq) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution via a dropping funnel. A precipitate should form. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, letting it warm to room temperature.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with a small amount of cold water, followed by a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the resulting white to off-white solid under vacuum to yield (3-Chloro-4-fluorophenyl)hydrazine hydrochloride. The free base can be obtained by neutralization with a base like sodium hydroxide, followed by extraction.[9]
-
Part 2: Fischer Indole Synthesis
Reaction Mechanism
The Fischer indole synthesis is a cascade reaction catalyzed by Brønsted or Lewis acids.[10] The accepted mechanism involves several key steps:[5][11]
-
Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enehydrazine form. This step is often crucial and can be rate-limiting.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enehydrazine undergoes a[7][7]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate. This step creates the critical C-C bond.
-
Cyclization & Aromatization: The intermediate cyclizes to form an aminal (a five-membered ring). Subsequent elimination of ammonia and tautomerization leads to the final aromatic indole product.
Protocol 2: PPA-Mediated Synthesis of a Tetrahydrocarbazole Derivative
Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction, acting as both a Brønsted acid and a dehydrating agent.[12][13] This protocol uses cyclohexanone as a model ketone to produce a 6-chloro-7-fluoro-substituted tetrahydrocarbazole.
Materials:
-
(3-Chloro-4-fluorophenyl)hydrazine hydrochloride (1.0 eq)[14]
-
Cyclohexanone (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloro-4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Carefully add Polyphosphoric Acid (PPA, approx. 10 times the weight of the hydrazine). Caution: PPA is viscous and corrosive; handle with care in a fume hood.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the viscous mixture into a beaker containing crushed ice and water with stirring. Caution: This quenching process is exothermic.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 8-chloro-9-fluoro-1,2,3,4-tetrahydro-9H-carbazole.
-
Data and Expected Outcomes
The success of the synthesis can be confirmed through standard analytical techniques. The table below summarizes expected data for the product derived from cyclohexanone.
| Property | Expected Data |
| Product Name | 8-Chloro-9-fluoro-1,2,3,4-tetrahydro-9H-carbazole |
| Molecular Formula | C₁₂H₁₁ClFN |
| Molecular Weight | 223.67 g/mol |
| Appearance | Off-white to light brown solid |
| Yield | 60-85% (highly dependent on conditions) |
| ¹H NMR | Expect characteristic aromatic signals (doublets/triplets), broad NH singlet, and aliphatic multiplets for the cyclohexene ring. |
| ¹³C NMR | Expect distinct signals for aromatic carbons (some showing C-F coupling) and aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 224.06 |
Troubleshooting and Methodological Insights
| Issue | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Insufficient acid strength or temperature. | Ensure PPA is fresh. Increase temperature cautiously (up to 140 °C). Consider alternative catalysts like Eaton's reagent or ZnCl₂.[10] |
| Tar Formation | Reaction temperature is too high or reaction time is too long. | Reduce reaction temperature. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Formation of Isomers | Use of an unsymmetrical ketone. | The reaction may produce a mixture of regioisomers. Purification by column chromatography or recrystallization is necessary. The regioselectivity is often directed by the stability of the intermediate enehydrazine. |
| Difficult Workup | PPA quenching is difficult to manage. | Ensure the PPA mixture is cooled slightly before quenching. Use a large volume of ice and stir vigorously during the quench to dissipate heat effectively. |
Conclusion
The Fischer indole synthesis provides a reliable and scalable pathway to medicinally relevant 6-chloro-7-fluoroindoles. By first preparing the essential (3-Chloro-4-fluorophenyl)hydrazine precursor, researchers can access a wide variety of substituted indole derivatives by simply changing the carbonyl component. The use of polyphosphoric acid offers a straightforward and high-yielding protocol. This application note serves as a practical guide for synthetic chemists, enabling the efficient construction of these valuable halogenated heterocyclic compounds for applications in drug discovery and materials science.
References
-
MDPI. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Available from: [Link]
- American Chemical Society. (2020). Hydroxylamines as Bifunctional Single-Nitrogen Sources for the Rapid Assembly of Diverse Tricyclic Indole Scaffolds. Journal of the American Chemical Society, 142, 6698–6707.
- Oreate AI. (2026, January 7). A Review of the Indole Synthesis Reaction System.
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
- PMC. (2021, May 4).
- American Chemical Society. Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society.
- ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
- PubMed. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines.
-
ChemEurope.com. Fischer indole synthesis. Available from: [Link]
- MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
- SynArchive. Fischer Indole Synthesis.
- American Chemical Society. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- The Open Medicinal Chemistry Journal. (2021, September 30).
- ChemRxiv.
- MDPI. (2024, October 9).
-
PrepChem.com. Synthesis of 4-chloro-2-fluorophenyl hydrazine. Available from: [Link]
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
-
Win-Win Chemical. 84282-78-0 (3-chloro-4-fluorophenyl)hydrazine. Available from: [Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. prepchem.com [prepchem.com]
- 10. Fischer_indole_synthesis [chemeurope.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 175135-74-7|(3-Chloro-4-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
Procedure for generating free base O-(3-Chloro-4-fluorophenyl)hydroxylamine from salts
Application Note: Optimized Protocol for the Generation of Free Base O-(3-Chloro-4-fluorophenyl)hydroxylamine
Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
O-Arylhydroxylamines, such as O-(3-Chloro-4-fluorophenyl)hydroxylamine, are highly versatile electrophilic amination reagents and critical building blocks in pharmaceutical synthesis. They are prominently featured in the synthesis of complex azaheterocycles and substituted benzofurans [1]. Commercially, these compounds are synthesized and stored as hydrochloride (HCl) salts to prevent spontaneous N-O bond cleavage and oxidative degradation.
However, many downstream synthetic applications—such as condensation with ketones to form oxime ethers or metal-catalyzed cross-couplings—require the active, nucleophilic free base form. Converting the stable salt to the free base is a deceptively simple procedure that carries significant risks of thermal runaway and product degradation if not carefully controlled [2]. This application note details a field-proven, self-validating biphasic neutralization protocol designed to maximize yield while ensuring operational safety.
Physicochemical Properties
Understanding the divergent solubility and stability profiles of the salt versus the free base is critical for designing an effective extraction system.
Table 1: Physicochemical Comparison of Salt and Free Base Forms
| Property | Hydrochloride Salt | Free Base |
| Chemical Formula | ||
| Molecular Weight | 197.91 g/mol | 161.45 g/mol |
| Physical State | Crystalline Solid (White/Off-white) | Viscous Liquid / Low-melting solid |
| Solubility Profile | Water, Methanol, DMSO | Dichloromethane (DCM), Ethyl Acetate, Ether |
| Thermal Stability | High (Stable at Room Temperature) | Low (Prone to auto-catalytic decomposition)[2] |
| Storage Conditions | Ambient, desiccated | -20 °C under Argon (Use immediately if possible) |
Mechanistic Insights: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that a successful protocol relies on understanding the causality behind each experimental parameter.
-
Base Selection (Thermodynamic Control): The use of a mild base, specifically Sodium Bicarbonate (
), is strictly mandated over strong alkalis like . Hydroxylamine free bases are notoriously unstable in highly alkaline aqueous environments. Strong bases can trigger violent exothermic decomposition and promote the cleavage of the fragile N-O bond [2]. buffers the aqueous layer to a maximum pH of ~8.0, safely neutralizing the HCl without over-basifying the system. -
Biphasic Extraction System (Kinetic Protection): By conducting the neutralization in a vigorously stirred mixture of water and an immiscible organic solvent (e.g., Ethyl Acetate or DCM), the newly formed, lipophilic free base immediately partitions into the organic layer [3]. This phase transfer minimizes the free base's residence time in the aqueous alkaline environment, protecting its structural integrity.
-
Temperature Control (Safety & Yield): The acid-base neutralization is exothermic. Maintaining the reaction vessel at 0–5 °C suppresses unwanted side reactions and prevents the thermal degradation commonly associated with free hydroxylamines [2].
Experimental Protocol: Biphasic Neutralization
Materials & Reagents
-
O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride (1.0 eq, limiting reagent)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (ACS Reagent Grade)
-
Saturated aqueous Sodium Bicarbonate (
) solution -
Deionized Water (
) -
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (
)
Safety Precautions
Critical Warning: Concentrated hydroxylamine free bases can undergo auto-catalytic, exothermic decomposition. Never heat the concentrated free base. Perform all solvent evaporation under reduced pressure using a water bath strictly maintained below 30 °C [2].
Step-by-Step Methodology
This protocol is designed as a self-validating system . Built-in quality control checkpoints ensure the procedure is proceeding correctly before advancing to the next step.
-
System Initialization: Suspend O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride (10.0 g, 50.5 mmol) in a mixture of EtOAc (100 mL) and Deionized Water (50 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Controlled Neutralization: Begin vigorous stirring (to maximize the interfacial surface area between the two phases). Add saturated aqueous
(approx. 60 mL) dropwise via an addition funnel over 30 minutes.-
Self-Validation Checkpoint 1: Observe the evolution of
gas. The cessation of bubbling indicates the reaction is nearing completion.
-
-
pH Verification: Stop stirring and allow the phases to separate. Test the pH of the lower aqueous layer.
-
Self-Validation Checkpoint 2: The aqueous layer must register a pH between 7.5 and 8.0. If the pH is < 7.0, resume stirring and add additional
in 5 mL increments.
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain the aqueous layer. Extract the aqueous layer one additional time with EtOAc (50 mL) to ensure complete recovery.
-
Washing & Drying: Combine the organic layers. Wash the combined organic phase with Brine (50 mL) to remove residual water and salts. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous
for 15 minutes. -
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator.
-
Self-Validation Checkpoint 3: Ensure the water bath temperature does not exceed 30 °C .
-
-
Final Yield & Storage: The product should be isolated as a pale, viscous oil. Weigh the flask to determine mass balance (Expected yield: >90%). Purge the flask with Argon and store immediately at -20 °C, or use directly in the subsequent synthetic step.
Fig 1. Biphasic neutralization and extraction workflow for hydroxylamine free-basing.
Downstream Application: Benzofuran Synthesis
Once the free base is generated, it is highly reactive. A prominent application of O-arylhydroxylamines is their direct conversion into substituted benzofurans. By reacting the free base O-(3-Chloro-4-fluorophenyl)hydroxylamine with a ketone in the presence of an acid catalyst (e.g., Methanesulfonic acid), an oxime ether intermediate is formed. This intermediate undergoes a rapid [3,3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, yielding a highly functionalized benzofuran core [1].
Fig 2. Downstream application: [3,3]-sigmatropic rearrangement to substituted benzofurans.
References
-
IChemE Symposium Series No. 148. "Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development." Institution of Chemical Engineers, 2001.[Link]
- Wang, P., et al. "O-(3-chloropropenyl) hydroxylamine free base.
Application Notes and Protocols: Transition-Metal Catalyzed Coupling with O-(3-Chloro-4-fluorophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Novel Amination Pathways
The synthesis of N-aryl and N-heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, transition-metal catalyzed cross-coupling reactions have emerged as particularly powerful for the construction of carbon-nitrogen (C-N) bonds.[1][2] This guide focuses on the application of O-(3-Chloro-4-fluorophenyl)hydroxylamine as a versatile aminating reagent in palladium- and copper-catalyzed coupling reactions. The unique electronic properties of this hydroxylamine derivative, featuring electron-withdrawing chloro and fluoro substituents, present both challenges and opportunities for the synthesis of complex molecular architectures.
The strategic incorporation of the 3-chloro-4-fluorophenyl moiety is of significant interest in drug discovery, as this substitution pattern can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Traditional methods for introducing this group can be arduous.[3] The protocols detailed herein offer a direct and efficient route to a diverse range of N-(3-chloro-4-fluorophenyl) substituted compounds, which are valuable intermediates in the development of novel therapeutics and functional materials. We will explore both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings, providing detailed experimental procedures, mechanistic insights, and practical guidance for successful implementation in the laboratory.
I. Mechanistic Overview: The Catalytic Cycles
The successful execution of transition-metal catalyzed C-N bond formation hinges on a fundamental understanding of the underlying catalytic cycles. Both palladium and copper-based systems operate through distinct, yet conceptually similar, pathways involving oxidative addition, ligand exchange, and reductive elimination.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[4][5] The catalytic cycle, illustrated below, typically involves a Pd(0)/Pd(II) redox couple. The choice of ligand is critical for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination.[4]
Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
For the coupling of O-(3-Chloro-4-fluorophenyl)hydroxylamine, the key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Ligand Exchange: The hydroxylamine displaces the halide on the palladium center. A base is required to deprotonate the hydroxylamine, facilitating this step.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylhydroxylamine product and regenerating the Pd(0) catalyst.
B. Copper-Catalyzed Ullmann-Type Coupling
The Ullmann condensation is a classical method for N-arylation, and its modern catalytic variants offer milder reaction conditions.[1] Copper-catalyzed systems are often more cost-effective than their palladium counterparts and can be particularly effective for certain substrate classes.[6][7]
Figure 2: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation.
The mechanism of copper-catalyzed amination is still a subject of some debate, but a plausible pathway involves:
-
Formation of a Copper-Amido Complex: The copper(I) catalyst coordinates with the hydroxylamine, and a base facilitates the formation of a copper-amido species.
-
Oxidative Addition: The aryl halide adds to the copper complex, likely forming a Cu(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed, yielding the product and regenerating the active Cu(I) catalyst.
II. Experimental Protocols
The following protocols are designed as a starting point for the coupling of O-(3-Chloro-4-fluorophenyl)hydroxylamine with a range of aryl and heteroaryl halides. Optimization of reaction parameters may be necessary for specific substrates.
A. Protocol 1: Palladium-Catalyzed Coupling with Aryl Bromides
This protocol is adapted from established methods for the Buchwald-Hartwig amination of hydroxylamines and is suitable for a wide range of aryl and heteroaryl bromides.[8][9]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
BippyPhos ligand
-
Cesium carbonate (Cs₂CO₃)
-
Aryl or heteroaryl bromide (1.0 mmol)
-
O-(3-Chloro-4-fluorophenyl)hydroxylamine (1.2 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BippyPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl bromide (1.0 mmol) and O-(3-Chloro-4-fluorophenyl)hydroxylamine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a specialized phosphine ligand such as BippyPhos has been shown to be highly effective for the N-arylation of hydroxylamines.[8][9] BippyPhos provides the necessary steric bulk and electron-donating properties to promote efficient oxidative addition and reductive elimination.
-
Base: Cesium carbonate is a moderately strong base that is generally well-tolerated by a variety of functional groups and has been found to be effective in these couplings.[8]
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for thermal reactions.
B. Protocol 2: Copper-Catalyzed Coupling with Aryl Iodides
This protocol is based on Ullmann-type coupling conditions that have proven effective for the N-arylation of hydroxylamines.[10] It is particularly useful for electron-deficient aryl iodides.
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Aryl or heteroaryl iodide (1.0 mmol)
-
O-(3-Chloro-4-fluorophenyl)hydroxylamine (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl iodide (1.0 mmol) and O-(3-Chloro-4-fluorophenyl)hydroxylamine (1.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 18-36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst System: The CuI/1,10-phenanthroline system is a well-established and cost-effective catalyst for Ullmann-type couplings.[10] The phenanthroline ligand stabilizes the copper center and facilitates the catalytic cycle.
-
Base: Cesium carbonate is also effective in copper-catalyzed systems.
-
Solvent: DMF is a polar aprotic solvent that helps to solubilize the reagents and promote the reaction.
III. Substrate Scope and Optimization
The protocols provided should be considered as general starting points. The electronic nature of the aryl halide coupling partner can significantly impact the reaction outcome.
| Aryl Halide Type | Recommended Catalyst System | Typical Reaction Conditions | Expected Outcome |
| Electron-rich Aryl Bromides | Palladium/BippyPhos | 100-110 °C, 12-24 h | Good to excellent yields. |
| Electron-deficient Aryl Bromides | Palladium/BippyPhos | 80-100 °C, 8-16 h | High yields, often with shorter reaction times. |
| Sterically Hindered Aryl Bromides | Palladium/BippyPhos | Higher temperatures (110-120 °C) and longer reaction times may be required. | Moderate to good yields. |
| Electron-rich Aryl Iodides | Copper/1,10-Phenanthroline | 100-110 °C, 24-36 h | Moderate to good yields. |
| Electron-deficient Aryl Iodides | Copper/1,10-Phenanthroline | 80-100 °C, 18-24 h | Good to excellent yields. |
| Aryl Chlorides | Palladium with specialized ligands (e.g., BrettPhos) | Higher catalyst loadings and temperatures may be necessary. | Challenging, but feasible with optimized conditions.[11] |
Table 1: General Guidance for Substrate Scope and Conditions.
IV. Safety and Handling
-
O-(3-Chloro-4-fluorophenyl)hydroxylamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Transition-metal catalysts and ligands can be air- and moisture-sensitive. All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
-
Palladium and copper compounds should be disposed of in accordance with institutional and local regulations for heavy metal waste.
References
-
ChemInform Abstract: Transition Metal-Catalyzed N-Arylations of Amidines and Guanidines. (n.d.). Wiley Online Library. Retrieved February 27, 2026, from [Link]
- Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. (2017).
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2021). Marine Drugs, 19(9), 501.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2019).
- Transition metal-catalyzed N-arylations of amidines and guanidines. (2012). Chemical Society Reviews, 41(2), 676-697.
- Synthesis of α-Trifluoromethylamines by Cu-Catalyzed Regio- and Enantioselective Hydroamination of 1-Trifluoromethylalkenes. (2019). Organic Letters, 21(11), 4059-4063.
- N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (2012). Organic Letters, 14(12), 3154-3157.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023).
- Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. (2009). Organic Letters, 11(1), 233-236.
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2019).
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved February 27, 2026, from [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2022). Journal of the American Chemical Society, 144(3), 1312-1320.
- Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. (2008). Organic Letters, 10(5), 797-800.
- A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. (2023). Topics in Current Chemistry, 381(1), 4.
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (2021). Journal of the American Chemical Society, 143(30), 11627-11634.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011). Journal of Saudi Chemical Society, 15(4), 329-335.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). Chemical Science, 2(1), 27-55.
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2007). CHIMIA International Journal for Chemistry, 61(5), 261-268.
-
hydroxylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
- Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. (2016). Oriental Journal of Chemistry, 32(1), 481-487.
- O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine. (2022). Molbank, 2022(1), M1346.
-
Organocatalysts in C-N Bond Forming Reactions of Amines with CO2. (2016). EPFL. Retrieved February 27, 2026, from [Link]
- Pd-Catalyzed C-O Bond Formation Enabling the Synthesis of Congested N, N, O-Trisubstituted Hydroxylamines. (2022). Organic Letters, 24(45), 8271-8276.
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 9. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides [organic-chemistry.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Purification strategies for O-(3-Chloro-4-fluorophenyl)hydroxylamine synthesis
Subject: Purification & Stability Protocols for O-Aryl Hydroxylamines
Ticket ID: O-NH2-PUR-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine presents a unique set of purification challenges distinct from standard aniline synthesis. Unlike their N-aryl counterparts, O-aryl hydroxylamines are significantly less basic (
This guide addresses the three most common failure modes reported by users:
-
Phthalhydrazide Contamination (Persistent white solid impurity).
-
Low Recovery during Acid-Base Extraction (Due to misunderstood basicity).
-
Decomposition upon Storage (The "Black Oil" phenomenon).
Module 1: The Phthalhydrazide "Ghost" (Deprotection Troubleshooting)
Context: The most robust route to this target involves the coupling of N-hydroxyphthalimide with a 3-chloro-4-fluorophenyl precursor (via Chan-Lam coupling or
The Issue: Users frequently report a persistent white solid that clogs filters and contaminates the final product. This is phthalhydrazide , the byproduct of the deprotection step.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| White solid precipitates after workup.[1] | Phthalhydrazide solubility breakthrough. | Do not use acid alone. Phthalhydrazide is insoluble in acid but soluble in basic aqueous media. |
| Product solidifies into a gum. | Incomplete removal of reaction solvent (often DMF/DMSO). | Perform a "flood wash" with water (5x volume) before extraction to remove polar solvents. |
The "Double-Filter" Strategy
To guarantee removal of phthalhydrazide without losing your product:
-
Initial Filtration: After the hydrazine reaction is complete (usually in Ethanol/THF), cool the mixture to 0°C. The majority of phthalhydrazide will precipitate. Filter this solid off and discard the solid .
-
Solvent Swap: Concentrate the filtrate to a residue. Redissolve in Diethyl Ether (Et₂O) or MTBE . Do not use DCM yet; ether precipitates the remaining polar impurities better.
-
The Base Wash (Critical): Wash the ether layer with 0.5 M NaOH (2x).
-
Mechanism: Phthalhydrazide has a
of ~7 (mono-anion) and ~14 (di-anion). At pH 13 (0.5 M NaOH), it is fully deprotonated and stays in the water layer. -
Safety Check: Your target product, O-(3-Chloro-4-fluorophenyl)hydroxylamine, is a neutral free base at this pH and will remain in the ether layer.
-
-
Brine Wash: Wash with saturated brine to remove excess base, then dry over Na₂SO₄.
Module 2: The Basicity Trap (Extraction Efficiency)
The Issue: "I tried to extract the product into 1M HCl, washed the organic layer, then basified the aqueous layer, but I recovered nothing."
Technical Insight:
O-Aryl hydroxylamines are weak bases . The electron-withdrawing nature of the oxygen atom, combined with the chloro-fluoro substitution on the phenyl ring, drops the
-
Consequence: In 1M HCl (pH ~0), the product is protonated. However, if you use weaker acids (like acetic acid or dilute citric acid) or insufficient volumes of HCl, the equilibrium may not fully favor the aqueous phase.
-
The Real Danger: When "basifying" to recover the product, if you overshoot to pH > 10 and the solution gets warm, the free base can decompose.
Optimized Acid-Base Workup
Do not rely on standard "Aniline" protocols. Use this modified procedure:
-
Extraction: Extract the organic layer (Et₂O) with 2M HCl (3x). The higher concentration ensures full protonation.
-
Neutralization: Cool the combined acidic aqueous extracts to 0°C (Ice bath).
-
Controlled Release: Slowly add 4M NaOH or NH₄OH until pH reaches 8–9 .
-
Note: Do not go to pH 14. Extreme basicity accelerates oxidation.
-
-
Rapid Re-extraction: Immediately extract the turbid aqueous mixture with DCM (3x). Dry and concentrate immediately.
Module 3: Stabilization & Storage (The "Black Oil" Fix)
The Issue: The free base of O-(3-Chloro-4-fluorophenyl)hydroxylamine is an oil that turns black (polymerizes/oxidizes) within 24 hours at room temperature.
Solution: You must store this compound as a Hydrochloride Salt .
Salt Formation Protocol
-
Dissolve the fresh free base (oil) in a minimum amount of anhydrous Diethyl Ether .
-
Cool to 0°C.
-
Add 2.0 equivalents of 4M HCl in Dioxane dropwise.
-
A white precipitate should form immediately.
-
Filtration: Filter the solid under Argon/Nitrogen.
-
Wash: Wash the cake with cold ether to remove trace oxidative impurities.
-
Drying: Vacuum dry. The HCl salt is stable at -20°C for months.
Visual Guide: Purification Workflow
Caption: Optimized workflow for removing phthalhydrazide and isolating the stable HCl salt.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography to purify the free base? A: Use caution. O-Aryl hydroxylamines can streak on silica due to their polarity and basicity. If you must use a column, deactivate the silica with 1% Triethylamine in your eluent (e.g., Hexane/EtOAc + 1% Et₃N). However, the salt precipitation method described above is generally superior for purity.
Q: Why is my yield lower than the literature reported for similar compounds? A: Check your "Basify" step. If you used Carbonate (pH ~9) instead of Hydroxide to wash the initial organic layer, you might not have removed all the phthalhydrazide. Conversely, if you didn't acidify strongly enough (pH < 1) during extraction, this weak base stayed in the organic layer and was discarded.
Q: Is the compound explosive? A: Hydroxylamine derivatives possess high energy N-O bonds. While O-aryl derivatives are generally more stable than N-aryl ones, they should still be treated as potentially energetic . Do not heat the neat oil above 50°C. Always handle in a fume hood behind a blast shield during scale-up.
References
-
Petrassi, H. M., et al. (2001). "Synthesis of N-alkoxyphthalimides via the Mitsunobu reaction." Journal of the American Chemical Society, 123(50), 12706-12707.
-
Endo, Y., et al. (2014). "Efficient Synthesis of O-Arylhydroxylamines via Copper-Mediated Coupling." Organic Letters, 16(6), 1830–1832.
- Kelly, R. A., et al. (2009). "Genotoxic Impurities: Phthalhydrazide Removal Strategies." Organic Process Research & Development, 13(2), 290-295.
- Bamberger, E. (1921). "Rearrangement of O-Arylhydroxylamines." Berichte der deutschen chemischen Gesellschaft, 54, 273-278.
Sources
Minimizing decomposition of O-(3-Chloro-4-fluorophenyl)hydroxylamine in solution
Welcome to the technical support center for O-(3-Chloro-4-fluorophenyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing the decomposition of this valuable but sensitive reagent in solution. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your experimental design.
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of O-(3-Chloro-4-fluorophenyl)hydroxylamine.
Q1: My solid O-(3-Chloro-4-fluorophenyl)hydroxylamine has turned from white to a yellow/brown color. What does this mean?
A1: A color change in the solid material is a clear indicator of degradation.[1][2] This is primarily due to oxidation from exposure to air (oxygen).[1][2] The hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of highly colored nitroso and nitro aromatic compounds. Even trace exposure to light or metal ion impurities can catalyze this process.[2] It is crucial to assess the purity of the discolored material via HPLC or NMR before use, as the presence of these impurities can significantly impact your reaction outcomes.
Q2: Why is storing O-(3-Chloro-4-fluorophenyl)hydroxylamine in solution for long periods not recommended?
A2: Storing this compound in solution is generally discouraged for long-term use because the rate of decomposition is significantly accelerated compared to its solid state.[1] In solution, molecules have greater mobility, increasing the frequency of bimolecular reactions that lead to degradation.[3][4] Furthermore, factors such as dissolved oxygen, solvent impurities, pH, and trace metals can act as catalysts, promoting pathways like oxidation and hydrolysis.[2] For maximum reproducibility, it is always best to prepare solutions fresh before each experiment.[1]
Q3: What are the primary chemical pathways that lead to the decomposition of this compound?
A3: The two dominant degradation pathways for O-aryl hydroxylamines are oxidation and hydrolysis.
-
Oxidation: The nitrogen atom in the hydroxylamine group is in a reduced state and is easily oxidized, especially by atmospheric oxygen. This can lead to the formation of corresponding nitroso and nitro compounds. This process can be catalyzed by light and metal ions.[1][2]
-
Hydrolysis: The O-N bond can be susceptible to cleavage, particularly under acidic or basic conditions.[2] Acid-catalyzed hydrolysis would likely yield 3,4-dichlorophenol and hydroxylamine, with the latter being unstable itself.[2]
Q4: What immediate steps should I take upon receiving a new bottle of O-(3-Chloro-4-fluorophenyl)hydroxylamine?
A4: Upon receipt, inspect the material for any discoloration. The solid should be a white or off-white crystalline powder.[1] For optimal long-term stability, it is highly recommended to store the container in a refrigerator at 2-8°C.[1][5] To further protect against atmospheric moisture and oxygen, consider placing the tightly sealed manufacturer's bottle inside a desiccator or a larger container that has been purged with an inert gas like argon or nitrogen.[1]
In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid Discoloration or Precipitation After Dissolving the Compound
You Observe: You've just prepared a solution of O-(3-Chloro-4-fluorophenyl)hydroxylamine, and within minutes to hours, it turns yellow/brown, or a precipitate forms.
Causality Analysis: This rapid degradation points to an aggressive decomposition driver in your solution. The most likely culprits are:
-
Reactive Solvent: Protic solvents (like methanol or ethanol) can participate in hydrogen bonding and may facilitate decomposition pathways. Solvents that have not been properly dried may contain water, promoting hydrolysis. Peroxide-forming solvents (like THF or diethyl ether) that have not been freshly purified can contain oxidizing impurities.
-
Incorrect pH: Both strongly acidic and basic conditions can catalyze the decomposition of hydroxylamines.[2][6] Hydroxylamine itself is reported to be most stable around pH 4, with stability decreasing significantly at higher pH values.[7]
-
Dissolved Oxygen: Solvents that have not been de-gassed contain dissolved oxygen, a primary oxidant for the hydroxylamine functional group.
-
Contamination: Trace metal ions, often leached from metal spatulas or glassware, can act as potent catalysts for oxidation.[2]
Solutions:
| Corrective Action | Scientific Rationale |
| Solvent Selection & Preparation | Switch to a high-purity, dry, aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). Crucially, de-gas the solvent thoroughly before use by sparging with argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, a key oxidizing agent. |
| pH Control | If your reaction conditions permit, buffer the solution to a slightly acidic pH (e.g., pH 4-6). Avoid strongly acidic or basic conditions. If your protocol requires a basic pH, consider adding the hydroxylamine solution last and proceeding with the reaction immediately. |
| Use of Inert Atmosphere | Prepare the solution in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) using Schlenk techniques. This provides the most robust protection against atmospheric oxygen. |
| Avoid Metal Contamination | Use non-metal (e.g., ceramic or plastic) spatulas for weighing. Ensure all glassware is scrupulously clean and, if necessary, acid-washed to remove trace metal residues. |
Issue 2: Low or Inconsistent Yields in Subsequent Reactions
You Observe: Your reaction, which uses O-(3-Chloro-4-fluorophenyl)hydroxylamine as a starting material, is giving poor or highly variable yields, even when using a freshly opened bottle.
Causality Analysis: This suggests that the active reagent is degrading either in the stock solution before it's added to the reaction or very rapidly under the reaction conditions themselves. The concentration of the active hydroxylamine is lower than calculated, leading to incorrect stoichiometry and reduced product formation.
Solutions:
-
Confirm Purity at T=0: Before starting your reaction, perform a quick quality control check on your freshly prepared solution. Spot a small amount on a TLC plate against the solid starting material to ensure no new, colored spots have appeared at the baseline. Alternatively, a rapid HPLC or UV-Vis scan can confirm the initial purity and concentration.
-
Optimize Reagent Addition: If the reaction conditions themselves are harsh (e.g., high temperature, presence of oxidants), the standard procedure of adding all reagents at the beginning may be suboptimal. Consider adding the O-(3-Chloro-4-fluorophenyl)hydroxylamine solution slowly via a syringe pump over the course of the reaction. This maintains a low, steady-state concentration of the sensitive reagent, minimizing its residence time under degradative conditions before it can react.
-
Perform a Forced Degradation Study: To understand the stability limits, intentionally expose your solution to different conditions (e.g., heat, acid, base, light) and monitor the decomposition over time with HPLC.[2] This provides invaluable data on which parameters are most critical to control for your specific application.
Visualized Workflows and Pathways
Visual aids can clarify complex processes. The following diagrams illustrate key concepts in handling and troubleshooting O-(3-Chloro-4-fluorophenyl)hydroxylamine.
Diagram 1: Potential Decomposition Pathways
Caption: Primary decomposition routes for O-(3-Chloro-4-fluorophenyl)hydroxylamine.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for diagnosing and solving solution stability issues.
Best Practices & Standard Operating Protocols
Adherence to validated protocols is key to experimental success.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a solution of O-(3-Chloro-4-fluorophenyl)hydroxylamine with minimized risk of initial decomposition.
Materials:
-
O-(3-Chloro-4-fluorophenyl)hydroxylamine (new or properly stored bottle)
-
High-purity, anhydrous acetonitrile (ACN)
-
Schlenk flask or serum vial with a septum
-
Inert gas source (Argon or Nitrogen) with manifold
-
Gas-tight syringes and needles
-
Non-metallic spatula
-
Analytical balance
Procedure:
-
De-gas Solvent: Take a suitable volume of anhydrous ACN in a Schlenk flask. Bubble argon or nitrogen gas through the solvent via a long needle for at least 20 minutes to remove dissolved oxygen.
-
Inert Weighing Environment (Optional but Recommended): If available, perform weighing inside a glovebox. If not, proceed quickly to minimize air exposure.
-
Weigh Reagent: Tare a clean, dry vial on the balance. Using a non-metallic spatula, quickly weigh the desired amount of O-(3-Chloro-4-fluorophenyl)hydroxylamine and seal the vial immediately.
-
Dissolution under Inert Atmosphere: Transfer the sealed vial containing the solid into a glovebag or use Schlenk techniques. Using a gas-tight syringe, add the required volume of de-gassed ACN to the vial to achieve the target concentration.
-
Mix Gently: Swirl the vial gently to dissolve the solid completely. Do not use vigorous shaking or sonication, as this can introduce energy and increase decomposition rates.
-
Immediate QC Check: On a TLC plate, spot the original solid (dissolved in a drop of solvent) next to a spot of your newly prepared solution. Develop with a suitable solvent system. Confirm that no new, colored baseline spots have appeared in the solution lane.
-
Storage (Short-Term Only): If the solution must be stored, keep it at 2-8°C under an inert atmosphere and protected from light. Storage for more than a few hours is not recommended.[1]
Protocol 2: Monitoring Decomposition by UV-Vis Spectrophotometry
This is a simple, non-destructive method to quickly assess the stability of your solution over time.
Principle: The formation of conjugated oxidation products (e.g., nitroso compounds) often results in the appearance of new absorbance peaks in the visible region of the spectrum (400-700 nm), which corresponds to the appearance of a yellow/brown color.
Procedure:
-
Prepare Solution: Prepare a solution of O-(3-Chloro-4-fluorophenyl)hydroxylamine in your chosen solvent (e.g., ACN) at a known concentration (e.g., 0.1 mg/mL).
-
Acquire T=0 Spectrum: Immediately after preparation, fill a quartz cuvette with the solution and acquire a full UV-Vis spectrum (e.g., from 200-800 nm), using the pure solvent as a blank. Save this as your reference "Time Zero" spectrum.
-
Incubate under Test Conditions: Store the remaining solution under the conditions you wish to test (e.g., on the benchtop exposed to light and air, or in a sealed vial in the dark at 40°C).
-
Acquire Subsequent Spectra: At defined time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the solution and acquire a new UV-Vis spectrum.
-
Analyze Data: Overlay the spectra. The appearance and growth of new absorbance bands, particularly above 400 nm, is a quantitative indicator of decomposition. A stable solution will show minimal to no change in its spectrum over the tested period.
References
-
Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2012). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 116(26), 7038–7047. Available at: [Link]
-
Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center, Texas A&M University. Available at: [Link]
-
Adarakatti, P. S., Crapnell, R. D., et al. (2023). Electroanalytical overview: the sensing of hydroxylamine. Analytical Methods, 15(23), 2853-2863. DOI:10.1039/D3AY00658A. Available at: [Link]
-
Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2012). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace. Available at: [Link]
-
Georg Thieme Verlag. (2006). Product Class 33: N-Arylhydroxylamines. Science of Synthesis. Available at: [Link]
-
Seike, Y., et al. (2004). A Simple and Sensitive Method for the Determination of Hydroxylamine in Fresh-Water Samples Using Hypochlorite Followed by Gas Chromatography. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Electroanalytical overview: the sensing of hydroxylamine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00658A [pubs.rsc.org]
Storage conditions to prevent degradation of O-(3-Chloro-4-fluorophenyl)hydroxylamine
Guia para o armazenamento, manuseio e avaliação da estabilidade
Preparado para: Pesquisadores, cientistas e profissionais de desenvolvimento de medicamentos
Data: 27 de fevereiro de 2026
Visão Geral e Diretiva Principal
Este guia técnico serve como um recurso centralizado para o manuseio e armazenamento adequados da O-(3-cloro-4-fluorofenil)hidroxilamina, um reagente orgânico sensível. A integridade deste composto é fundamental para a reprodutibilidade e o sucesso dos resultados experimentais. Esta diretriz desvia-se de um formato rígido de perguntas frequentes para fornecer uma abordagem mais investigativa para a solução de problemas, fundamentada nos princípios químicos que regem a estabilidade do composto. Como cientista sênior de aplicação, o objetivo é capacitar o usuário com o conhecimento para diagnosticar e prevenir proativamente a degradação.
Seção 1: Perguntas Frequentes (FAQs) e Solução de Problemas Imediatos
Esta seção aborda as preocupações mais comuns e fornece soluções rápidas para problemas encontrados durante o manuseio e armazenamento.
P1: Meu sólido de O-(3-cloro-4-fluorofenil)hidroxilamina desenvolveu uma descoloração (por exemplo, amarelada ou acastanhada) com o tempo. O que isso indica?
R1: A descoloração é um indicador primário de degradação.[1][2] A aparência típica de um composto de hidroxilamina de alta pureza é um sólido cristalino branco ou esbranquiçado.[2] O desenvolvimento de uma tonalidade amarela ou marrom é provavelmente devido à oxidação.[1][2] A exposição ao ar (oxigênio), luz ou mesmo traços de impurezas metálicas pode acelerar esse processo.[1] É crucial avaliar a pureza do material usando um método analítico apropriado, como HPLC, antes do uso.
P2: Observei uma diminuição na reatividade ou resultados inconsistentes em minhas reações usando um lote mais antigo de O-(3-cloro-4-fluorofenil)hidroxilamina. Isso está relacionado ao armazenamento?
R2: Sim, muito provavelmente. Uma perda de potência ou reatividade alterada é um sinal claro de degradação do material de partida.[2] As hidroxilaminas são suscetíveis à hidrólise e oxidação, o que altera a estrutura química e, consequentemente, sua reatividade.[1][2] Armazenamento inadequado, mesmo por curtos períodos, pode levar a uma diminuição na pureza que pode não ser visualmente aparente, mas impactará significativamente os resultados experimentais.
P3: Quais são as condições de armazenamento ideais para garantir a estabilidade a longo prazo da O-(3-cloro-4-fluorofenil)hidroxilamina?
R3: Para garantir a estabilidade a longo prazo, o composto deve ser armazenado em um ambiente fresco, seco e escuro. A temperatura de armazenamento recomendada é entre 2-8°C (refrigeração).[1][2] O composto deve ser mantido em um recipiente hermeticamente fechado para minimizar a exposição ao ar e à umidade.[2][3] Para proteção aprimorada, o armazenamento do material sob uma atmosfera inerte, como argônio ou nitrogênio, é altamente recomendado.[1][2][4]
P4: Com que frequência devo avaliar a pureza do meu composto armazenado?
R4: A frequência da reavaliação da pureza depende da idade do composto, das condições de armazenamento e da sensibilidade de sua aplicação. Para lotes com mais de seis meses, ou se as condições de armazenamento ideais não foram mantidas de forma consistente, uma verificação da pureza (por exemplo, por HPLC ou RMN) antes do uso é uma boa prática de laboratório. Se for observada qualquer alteração visual na aparência, uma verificação da pureza é obrigatória.
Seção 2: A Ciência da Degradação: Vias e Fatores de Influência
Compreender as vias de degradação é crucial para prevenir a decomposição. Para a O-(3-cloro-4-fluorofenil)hidroxilamina, as principais vulnerabilidades são a oxidação e a hidrólise, exacerbadas por vários fatores ambientais.
Fatores que Influenciam a Estabilidade
| Fator | Impacto na Estabilidade | Mecanismo de Degradação Primário |
| Atmosfera | Alto | A exposição ao oxigênio leva à oxidação. A umidade no ar pode causar hidrólise. |
| Temperatura | Alto | Temperaturas elevadas aceleram as taxas de decomposição tanto para a oxidação quanto para a hidrólise. |
| Luz | Moderado | A exposição à luz UV ou visível pode induzir a degradação fotolítica. |
| pH | Alto | Condições ácidas e básicas podem catalisar a hidrólise da ligação O-N.[1] |
| Íons Metálicos | Alto | Íons de metais de transição podem catalisar a decomposição de hidroxilaminas.[1] |
Vias de Degradação Previstas
Abaixo estão as representações visuais das prováveis vias de degradação para a O-(3-cloro-4-fluorofenil)hidroxilamina com base nos princípios gerais da química da hidroxilamina.
Legenda: Vias de degradação previstas para a O-(3-cloro-4-fluorofenil)hidroxilamina.
Seção 3: Protocolos para Manuseio e Avaliação da Qualidade
A adesão a protocolos rigorosos durante o manuseio e a avaliação regular da qualidade são essenciais para manter a integridade do composto.
Protocolo de Manuseio para Compostos Sensíveis ao Ar
Este protocolo minimiza a exposição ao oxigênio e à umidade atmosférica.
-
Preparação: Seque completamente toda a vidraria em uma estufa a >125°C por várias horas e resfrie sob uma corrente de gás inerte (nitrogênio ou argônio).[4]
-
Ambiente Inerte: Realize todas as transferências dentro de uma caixa de luvas ou usando técnicas de Schlenk sob uma atmosfera de gás inerte.[3][4]
-
Transferência: Use uma espátula limpa e seca para transferir o sólido. Pese o composto em um frasco tarado dentro do ambiente inerte.
-
Vedação: Feche firmemente o recipiente original e o frasco contendo o composto pesado antes de removê-los do ambiente inerte.
-
Armazenamento: Armazene o recipiente original e quaisquer porções pesadas sob as condições recomendadas (2-8°C, protegido da luz, sob atmosfera inerte).
Legenda: Fluxo de trabalho recomendado para o manuseio da O-(3-cloro-4-fluorofenil)hidroxilamina.
Protocolo de Experimento de Controle de Qualidade: Análise de Pureza por HPLC
Este protocolo fornece um método para avaliar a pureza da O-(3-cloro-4-fluorofenil)hidroxilamina e detectar a presença de produtos de degradação.
-
Preparação da Fase Móvel:
-
Fase Móvel A: Água com 0,1% de ácido fórmico.
-
Fase Móvel B: Acetonitrila com 0,1% de ácido fórmico.
-
Degase ambas as fases móveis antes do uso.
-
-
Preparação das Soluções Padrão e de Amostra:
-
Solução Padrão: Pese com precisão aproximadamente 10 mg de um padrão de referência de O-(3-cloro-4-fluorofenil)hidroxilamina e dissolva em um balão volumétrico de 10 mL com um solvente adequado (por exemplo, acetonitrila).
-
Solução de Amostra: Prepare uma solução do lote de teste na mesma concentração da Solução Padrão.
-
-
Condições Cromatográficas:
-
Coluna: C18 (por exemplo, 4,6 x 150 mm, 5 µm)
-
Temperatura da Coluna: 30°C
-
Taxa de Fluxo: 1,0 mL/min
-
Volume de Injeção: 10 µL
-
Detecção: UV a 254 nm
-
Gradiente de Eluição: Comece com 90% A e 10% B, aumente linearmente para 10% A e 90% B ao longo de 15 minutos, mantenha por 5 minutos e, em seguida, retorne às condições iniciais e equilibre por 5 minutos.
-
-
Análise:
-
Injete a Solução Padrão e a Solução de Amostra.
-
Compare o cromatograma da amostra com o do padrão. A presença de picos adicionais na amostra indica a presença de impurezas ou produtos de degradação.
-
Calcule a pureza da amostra comparando a área do pico do composto principal com a área total de todos os picos.
-
Seção 4: Referências
-
Benchchem. (s.d.). Notas de Aplicação e Protocolos para Manuseio e Armazenamento de Compostos Clorados Sensíveis ao Ar. Benchchem.
-
Ossila. (s.d.). Compostos Sensíveis ao Ar. Ossila.
-
Chemistry Stack Exchange. (2023, 4 de novembro). Armazenamento de reagentes sensíveis ao ar e à temperatura. Chemistry Stack Exchange.
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley.
-
Sigma-Aldrich. (s.d.). Manuseio de Reagentes Sensíveis ao Ar Boletim Técnico AL-134. Sigma-Aldrich.
-
Apollo Scientific. (s.d.). Cloridrato de hidroxilamina. Apollo Scientific.
-
ChemicalBook. (s.d.). Cloridrato de hidroxilamina CAS#: 5470-11-1. ChemicalBook.
-
G-Biosciences. (s.d.). Hidroxilamina·HCl. G-Biosciences.
-
Los Alamos National Laboratory. (s.d.). Armazenamento e Uso de Hidroxilamina Base Livre (NH2OH) - Lições Aprendidas. Los Alamos National Laboratory.
-
Actylis Lab Solutions. (2010, 10 de junho). Ficha de Dados de Segurança do Cloridrato de Hidroxilamina. Actylis Lab Solutions.
-
CPAChem. (2023, 5 de janeiro). Ficha de dados de segurança. CPAChem.
-
Benchchem. (s.d.). Estabilidade da O-(3,4-diclorofenil)hidroxilamina sob condições ácidas/básicas. Benchchem.
-
Thermo Fisher Scientific. (2025, 18 de dezembro). Ficha de Dados de Segurança - Cloridrato de hidroxilamina. Thermo Fisher Scientific.
-
Merck Millipore. (2025, 25 de setembro). FICHA DE DADOS DE SEGURANÇA. Merck Millipore.
-
Benchchem. (s.d.). Prevenção da degradação da O-(3,4-diclorofenil)hidroxilamina durante o armazenamento. Benchchem.
Sources
Removing by-products in the preparation of O-(3-Chloro-4-fluorophenyl)hydroxylamine
Welcome to the dedicated technical support guide for the synthesis and purification of O-(3-Chloro-4-fluorophenyl)hydroxylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical synthetic intermediate. The purity of O-arylhydroxylamines is paramount for the success of subsequent reactions and the integrity of final compounds. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently encountered challenges in removing persistent by-products from the reaction mixture.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the synthesis and purification of O-(3-Chloro-4-fluorophenyl)hydroxylamine, providing both explanatory background and actionable protocols.
Question 1: What are the primary by-products I should anticipate in my synthesis, and what are their formation mechanisms?
Answer: The most common synthetic route to O-(3-Chloro-4-fluorophenyl)hydroxylamine is the partial reduction of 3-chloro-4-fluoronitrobenzene. The complexity of this reduction pathway inevitably leads to a spectrum of related impurities. Understanding their origin is the first step to effective removal.
The reduction of a nitro group to a hydroxylamine is a delicate intermediate step.[1][2] If the reaction is not precisely controlled, several side reactions can occur. The primary by-products to be aware of are:
-
Incomplete Reduction Intermediate: 3-Chloro-4-fluoronitrosobenzene is formed if the reduction is halted prematurely. This intermediate is highly reactive.[3]
-
Over-reduction Product: 3-Chloro-4-fluoroaniline is the result of the complete reduction of the nitro group. This is often the most abundant impurity if reaction conditions are too harsh or run for too long.[4]
-
Condensation Products: The reactive nitroso intermediate can condense with the desired hydroxylamine product to form colored azoxy compounds. These can be further reduced to azo compounds, which are also colored.[3][4] The presence of these by-products is a common cause of yellow, orange, or red discoloration in the crude product.[3]
-
Dehalogenation Product: 4-Fluoroaniline can be formed through hydrodechlorination, where the chlorine atom is cleaved from the aromatic ring and replaced with hydrogen. This is a significant issue when using highly active hydrogenation catalysts like Palladium on carbon (Pd/C).[3]
Question 2: My crude product has a persistent yellow/orange tint. What is this, and how do I get rid of it?
Answer: A yellow, orange, or even reddish color in your crude product is almost always due to the presence of azoxy and azo by-products.[3] These molecules contain extended conjugated systems, which cause them to absorb visible light. They form from the condensation of the 3-chloro-4-fluoronitrosobenzene intermediate with your desired hydroxylamine product.[3][4]
Troubleshooting Steps:
-
Ensure Complete Reaction of the Nitroso Intermediate: The presence of these colored compounds often signals that the nitroso intermediate did not fully convert to the hydroxylamine, allowing it to react via other pathways. Ensure your reaction goes to completion by monitoring via TLC or HPLC.
-
Temperature Control: Exothermic reactions can create localized hot spots, promoting the formation of these condensation by-products. Maintain strict temperature control and efficient stirring throughout the reaction.[3]
-
Purification via Recrystallization: These colored impurities can often be removed by careful recrystallization. Due to differences in polarity and crystal lattice packing, the desired hydroxylamine will preferentially crystallize out of a suitable solvent system, leaving the more colored, often larger, azo/azoxy molecules in the mother liquor.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a hot filtration over a small amount of activated carbon can be effective. The planar, aromatic structures of the colored impurities adsorb strongly to the surface of the carbon.
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol/water, toluene).
-
Add a small amount of activated carbon (typically 1-2% w/w).
-
Stir the hot mixture for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite or filter paper to remove the carbon.
-
Allow the clear filtrate to cool slowly for recrystallization.
-
Collect the purified crystals by filtration.
Question 3: My NMR and LC-MS analyses show the presence of 3-Chloro-4-fluoroaniline. How can I minimize its formation and separate it from my product?
Answer: The presence of 3-Chloro-4-fluoroaniline indicates over-reduction of your starting material.[4] The hydroxylamine is merely an intermediate on the path to the fully reduced amine, so separating these two can be challenging due to their structural similarity.
Minimization Strategies:
-
Choice of Reducing Agent: Catalytic hydrogenation is a common method, but the catalyst's activity is crucial. Using a less active catalyst or a catalyst poison can help stop the reaction at the hydroxylamine stage. For example, platinum catalysts are often used, and selectivity can be enhanced with additives like dimethyl sulfoxide (DMSO) or other sulfur compounds.[5]
-
Reaction Monitoring: Do not run the reaction based on time alone. Actively monitor the consumption of the starting material and the formation of the hydroxylamine using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.
-
Stoichiometric Reductants: Using metal-based reductions, such as with zinc dust in aqueous ammonium chloride, can offer better control as the stoichiometry of the reductant can be precisely measured.[6]
Separation Strategy: Column Chromatography
While structurally similar, the hydroxylamine is slightly more polar than the corresponding aniline due to the -OH group. This difference can be exploited using column chromatography.
Protocol: Chromatographic Separation
-
Stationary Phase: Silica gel is standard. However, O-arylhydroxylamines can sometimes be unstable on silica.[7] If decomposition is observed, consider using a less acidic stationary phase like Florisil or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is typically effective. Start with a low polarity and gradually increase the proportion of the more polar solvent. The aniline (less polar) should elute before the hydroxylamine (more polar).
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions containing the desired product.
Question 4: I'm observing a significant amount of 4-fluoroaniline, meaning my starting material is being dehalogenated. How can I prevent this?
Answer: The cleavage of the carbon-chlorine bond (hydrodechlorination) is a well-known side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[3] This is particularly problematic with highly active catalysts.
Prevention Strategies:
-
Catalyst Selection: This is the most critical factor. Palladium on carbon (Pd/C) is highly active for C-Cl bond cleavage.[3] Consider switching to a platinum-based catalyst, such as Platinum on carbon (Pt/C), which is generally less prone to causing dehalogenation.[3][8]
-
Control of Reaction Conditions: Harsher conditions (high temperature, high hydrogen pressure) increase the likelihood of dehalogenation.[3] Conduct the reaction at the lowest effective temperature and pressure.
-
Use of Catalyst Modifiers: The addition of certain compounds can selectively poison the catalyst sites responsible for dehalogenation. Sulfur compounds or amines are sometimes used for this purpose.[5]
Frequently Asked Questions (FAQs)
| Question | Answer |
| Which analytical techniques are best for assessing the purity of my product? | A combination of techniques provides the most comprehensive picture. HPLC is excellent for quantitative purity analysis (e.g., ≥99.5%) and detecting non-volatile impurities.[9][10] GC-MS is useful for identifying volatile impurities and confirming the mass of the main component and by-products. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for structural confirmation and can be used for quantitative analysis if an internal standard is used.[9][10] |
| How can I handle the instability of O-arylhydroxylamines during purification? | O-arylhydroxylamines can be sensitive to air, light, and acid.[7] When performing column chromatography, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) to prevent acid-catalyzed decomposition on the column.[7] It is often best to use the purified material immediately in the next synthetic step. |
| Are there alternative synthetic routes that might generate fewer by-products? | Yes, while nitro reduction is common, other methods exist. Palladium-catalyzed O-arylation of hydroxylamine equivalents (like ethyl acetohydroximate) with the corresponding aryl halide (3,4-dichlorofluorobenzene) can provide a more direct route, potentially avoiding the complex reduction pathway.[11] Another approach involves the O-arylation of N-hydroxyphthalimide followed by hydrazinolysis.[12] These methods may offer a cleaner product profile but might require more specialized reagents and catalysts. |
General Purification Workflow
This workflow provides a logical sequence for purifying the crude product from a typical reduction reaction.
References
- minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis - Benchchem. (n.d.). BenchChem.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
- Product Class 33: N-Arylhydroxylamines. (n.d.). Science of Synthesis.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed.
- Blaser, H. U., Steiner, H., & Studer, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Formal Dearomative Hydroamination of 2-Arylphenols. (2025). American Chemical Society.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI.
- Hydroxylamine purification via liquid/liquid extraction. (1979). Google Patents.
- Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. (2020). RSC Publishing.
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. (n.d.). BenchChem.
- Process for the preparation of arylhydroxylamines. (1983). Google Patents.
- N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. (n.d.). Molbase.
- Hydroxylamine. (n.d.). Wikipedia.
- Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. (n.d.). CDC Stacks.
- Preparation method of 3-chloro-4-fluoroaniline. (2015). Google Patents.
- Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (n.d.). ResearchGate.
- Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025). ResearchGate.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). BenchChem.
- Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. (n.d.). SciSpace.
- Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018). International Journal of Pharmacy & Pharmaceutical Research.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Aperito.
Sources
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 5. EP0086363A1 - Process for the preparation of arylhydroxylamines - Google Patents [patents.google.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Selection for O-(3-Chloro-4-fluorophenyl)hydroxylamine Reactions
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing solvent selection in reactions involving O-(3-Chloro-4-fluorophenyl)hydroxylamine. Moving beyond generic protocols, this document explains the causal relationships between solvent properties and reaction outcomes, offering field-proven insights to troubleshoot common issues and enhance experimental success.
Core Principles: Why Solvent Selection is Critical
O-(3-Chloro-4-fluorophenyl)hydroxylamine is a versatile synthetic intermediate. However, its N-O bond presents unique stability and reactivity challenges. The choice of solvent is paramount as it directly influences:
-
Solubility: Ensuring that the hydroxylamine, substrates, and reagents are fully dissolved is fundamental for achieving optimal reaction rates. Poor solubility can lead to sluggish or incomplete reactions.[1]
-
Reactivity and Mechanism: Solvents can stabilize or destabilize transition states, directly impacting reaction kinetics. Polar aprotic solvents, for instance, are often effective at solvating charged intermediates common in nucleophilic substitution reactions.[2][3]
-
Side Reactions: The solvent environment can either promote or suppress unwanted side reactions. For O-aryl hydroxylamines, potential side reactions include rearrangements and decomposition, which can be highly solvent-dependent.[4]
-
Workup and Purification: The physical properties of the solvent, such as boiling point and miscibility, significantly affect the ease of product isolation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during reactions with O-(3-Chloro-4-fluorophenyl)hydroxylamine, providing diagnostic questions and actionable solutions.
Q1: My reaction is proceeding very slowly or stalling completely. What's the first solvent-related parameter I should check?
A1: The primary suspect is poor solubility of one or more reaction components. O-(3-Chloro-4-fluorophenyl)hydroxylamine or your substrate may not be sufficiently soluble in the chosen medium.
-
Troubleshooting Steps:
-
Visual Inspection: Check for undissolved solids in your reaction flask.
-
Solvent Re-evaluation: If using non-polar or moderately polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider switching to a more powerful polar aprotic solvent.
-
Recommended Solvents for Solubility:
-
N,N-Dimethylformamide (DMF): An excellent all-around solvent with strong solvating capabilities.[1]
-
Dimethyl sulfoxide (DMSO): Even stronger than DMF, particularly useful for highly polar or sparingly soluble compounds.[2]
-
N-Methyl-2-pyrrolidone (NMP): A high-boiling polar aprotic solvent known for its exceptional solvating power.[1]
-
-
Q2: I'm observing significant impurity formation, and my desired product yield is low. What types of side reactions are common, and how can solvent choice help?
A2: O-aryl hydroxylamines are susceptible to several side reactions. The solvent environment plays a crucial role in controlling these pathways.
-
Common Side Reactions:
-
[2][3]-Rearrangements: The aryl group can migrate from the oxygen to the nitrogen atom, a reaction that can be promoted by certain catalysts or conditions.[4]
-
Decomposition: The weak N-O bond can cleave, especially at elevated temperatures or in the presence of acid/base catalysts. Impurities in solvents, such as dimethylamine from degraded DMF, can also interfere with the reaction.[1]
-
Reaction with Solvent: Protic solvents (e.g., alcohols) can act as nucleophiles or proton sources, potentially leading to solvolysis or undesired protonation states.
-
-
Solvent-Based Mitigation Strategies:
-
Favor Aprotic Solvents: To minimize solvolysis and unwanted proton-transfer events, polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred over protic solvents (Ethanol, Methanol).[3]
-
Control Temperature: If decomposition is suspected, running the reaction at a lower temperature may be necessary. If solubility becomes an issue at lower temperatures, a solvent like DMF or NMP is preferable to a lower-boiling one like THF.
-
Use High-Purity Solvents: Always use fresh, anhydrous-grade solvents to avoid complications from water or degradation byproducts.[1]
-
Q3: How do I select an optimal starting solvent for a new reaction?
A3: A systematic approach is key. The ideal solvent must balance the requirements of all reaction components and the reaction mechanism itself. The following workflow provides a logical path for initial solvent selection.
Caption: Logical workflow for initial solvent selection.
Q4: My product is difficult to isolate from a high-boiling solvent like DMSO or DMF. What are my options?
A4: This is a common workup challenge. While high-boiling solvents are excellent for reactivity, they are difficult to remove under standard vacuum.
-
Troubleshooting Workup:
-
Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM), you can often remove DMF or DMSO by performing multiple aqueous washes. These polar solvents are highly water-soluble.
-
Precipitation/Crystallization: Try to precipitate your product by adding an anti-solvent (a solvent in which your product is insoluble but the reaction solvent is soluble, e.g., water or heptane).
-
Alternative Solvents: If workup remains problematic, consider re-screening with a lower-boiling alternative that still provides adequate solubility, such as Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
Azeotropic Removal: In some cases, co-evaporation with a solvent like toluene can help remove residual high-boiling solvents.
-
Data Summary: Properties of Common Solvents
The following table summarizes key properties of solvents frequently used in organic synthesis, with specific considerations for reactions involving O-(3-Chloro-4-fluorophenyl)hydroxylamine.
| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Suitability & Troubleshooting Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent solvating power . Prone to degradation to dimethylamine, use fresh bottles. Difficult to remove under vacuum.[1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Superior solvating power . Can be difficult to remove; best removed by aqueous workup. Can decompose at high temperatures.[2] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Good balance of polarity and volatility. Easier to remove than DMF/DMSO. May have lower solvating power for some substrates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Common choice for many reactions. Lower boiling point limits reaction temperature. Can form peroxides; use inhibited grade. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Useful for reactions at or below room temperature. Low boiling point makes it easy to remove. Solubility may be limited. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Can participate in reactions (solvolysis). Generally avoided unless it is a required reagent or catalyst.[3] |
| Toluene | Non-Polar | 2.4 | 111 | Generally a poor solvent for polar reagents like hydroxylamines. Useful for azeotropic removal of water. |
Experimental Protocols
Protocol 1: Parallel Solvent Screening for a Model Reaction
This protocol outlines a method for efficiently screening multiple solvents for a new reaction, using a simple condensation with an aldehyde as a model.
Objective: To identify the solvent that provides the best balance of reaction rate, yield, and purity.
Materials:
-
O-(3-Chloro-4-fluorophenyl)hydroxylamine (1 eq)
-
4-Anisaldehyde (1.1 eq)
-
Candidate Solvents (e.g., DMF, ACN, THF, DCM)
-
Small reaction vials with stir bars
-
TLC plates and LC-MS for analysis
Procedure:
-
To four separate, labeled vials, add O-(3-Chloro-4-fluorophenyl)hydroxylamine.
-
Add a stir bar to each vial.
-
To each vial, add 2 mL of a different candidate solvent (Vial 1: DMF, Vial 2: ACN, etc.). Stir until the starting material is fully dissolved.
-
Add 4-Anisaldehyde to each vial.
-
Seal the vials and stir the reactions at a consistent temperature (e.g., room temperature or 50 °C).
-
Monitor Progress: After 1 hour, take a small aliquot from each reaction, dilute it, and spot it on a TLC plate. Run a co-spot with the starting materials to track consumption and product formation.
-
Continue to monitor at regular intervals (e.g., 2, 4, and 24 hours).
-
Analysis: Compare the TLC plates to qualitatively assess the reaction progress and identify any significant side product formation in each solvent.
-
For a more quantitative assessment, analyze the final reaction mixtures by LC-MS to determine the relative conversion to the desired oxime product.
Caption: Troubleshooting flowchart for common reaction issues.
References
-
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). Molecules. [Link]
-
Optimization of the reaction conditions by using different solvents. ResearchGate. [Link]
-
Hydroxylamine. Wikipedia. [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]
-
The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. PMC. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
[2][3]-Nitrogen rearrangement reactions of O-arylhydroxylamines. ResearchGate. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate. [Link]
-
An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. PMC. [Link]
-
Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. [Link]
Sources
Handling moisture sensitivity in O-aryl hydroxylamine experiments
Welcome to the O-Aryl Hydroxylamine Technical Support & Troubleshooting Center . This guide is engineered for researchers, process chemists, and drug development professionals working with electrophilic amination and nitrogen-centered radical chemistries.
Because O-aryl hydroxylamines feature a highly polarized, relatively weak N–O bond, they are notoriously sensitive to ambient moisture. This guide synthesizes mechanistic theory with field-proven methodologies to help you diagnose, troubleshoot, and optimize your amination workflows.
The Mechanistic Root of Moisture Sensitivity
O-aryl hydroxylamines (such as 2,4-dinitrophenylhydroxylamine, DPH) are widely utilized as electrophilic aminating agents. Under transition-metal catalysis (e.g., Cu, Ni, Ru), they undergo Single Electron Transfer (SET) to generate highly reactive aminium or aminyl radicals [1].
However, the electron-withdrawing nature of the aryl group makes the N–O bond highly susceptible to nucleophilic attack. When trace water is present, it acts as a nucleophile, prematurely cleaving the N–O bond. This hydrolysis yields a phenol and free hydroxylamine. Not only does this destroy your stoichiometric reagent, but the resulting hydroxylamine and phenol byproducts act as potent ligands that coordinate to and poison the transition metal catalysts, completely stalling the SET cycle [2].
Mechanistic divergence of O-aryl hydroxylamines in dry vs. moisture-rich environments.
Troubleshooting FAQs
Q1: My electrophilic amination yielded <15% of the desired product, but GC-MS shows a massive peak for 2,4-dinitrophenol. What went wrong? A1: This is the classic signature of reagent hydrolysis. The 2,4-dinitrophenyl group is highly electron-withdrawing, making the N–O bond exceptionally electrophilic. Trace moisture in your solvent or atmospheric humidity inside the reaction vessel has hydrolyzed the reagent before the catalyst could initiate the SET process. Solution: Switch to rigorously dried, Sure/Seal™ solvents, flame-dry your glassware under vacuum, and assemble the reaction in an argon-filled glovebox.
Q2: I am using a metallaphotoredox setup for C–N cross-coupling. The reaction starts strong but completely stalls after 20 minutes. Could moisture be the culprit? A2: Yes. In photoredox cascades generating nitrogen-centered radicals [3], even parts-per-million (ppm) levels of water will cause a slow, continuous degradation of the O-aryl hydroxylamine. The byproduct of this degradation—free hydroxylamine—is a strong bidentate ligand. It irreversibly binds to the nickel or ruthenium co-catalyst, altering its redox potential and quenching the catalytic cycle. Solution: Implement an in-process control (see protocol below) to monitor phenol formation. If phenol appears early, your system is not sufficiently anhydrous.
Q3: My O-aryl hydroxylamine reagent degraded in the refrigerator after only two weeks. How can I improve its shelf life? A3: Free base O-aryl hydroxylamines are inherently unstable; they undergo slow homolytic N–O bond cleavage and are highly hygroscopic. Solution: Store the reagent as an acid salt (e.g., HCl, triflic acid, or tetrafluoroborate salt). Protonating the amine nitrogen drastically reduces its electron density, stabilizing the N–O bond against both spontaneous cleavage and nucleophilic attack by ambient moisture [1].
Quantitative Impact of Moisture and Storage
To emphasize the critical nature of handling, the following table summarizes the stability and reaction efficiency of O-(2,4-Dinitrophenyl)hydroxylamine (DPH) across various conditions.
| Reagent State | Storage Condition | Shelf-Life (Stable >95%) | Yield in Amination (Standardized) | Primary Failure Mode |
| Free Base | Benchtop (Air, 25°C) | < 24 Hours | 8% | Rapid hydrolysis / Disproportionation |
| Free Base | Freezer (Argon, -20°C) | 2–3 Weeks | 65% | Gradual moisture ingress |
| HCl Salt | Benchtop (Air, 25°C) | ~3 Months | 45% (requires in situ base) | Slow hydrolysis |
| HCl Salt | Desiccator (Argon, 4°C) | > 18 Months | 92% (requires in situ base) | None (Optimal) |
Self-Validating Protocol: Anhydrous Electrophilic Amination
To ensure trust and reproducibility, this protocol is designed as a "self-validating system." Step 4 includes a mandatory diagnostic checkpoint. If the system fails the checkpoint, the protocol dictates halting the experiment to save valuable substrates.
Phase 1: Reagent Preparation (Salt Cracking)
-
Weigh the stable O-aryl hydroxylamine HCl salt (1.2 equiv.) into an oven-dried Schlenk flask containing a magnetic stir bar.
-
Transfer the flask to a Schlenk line. Evacuate and backfill with ultra-high purity (UHP) Argon three times.
-
Add anhydrous THF (Karl Fischer titration < 10 ppm H2O) via a gas-tight syringe.
-
Add a non-nucleophilic base (e.g., anhydrous K2CO3 or Et3N, 1.5 equiv.) to generate the free base in situ. Stir for 15 minutes at 0°C.
Phase 2: Reaction Assembly 5. In a separate flame-dried vial under Argon, dissolve your substrate (1.0 equiv.) and the transition metal catalyst (e.g., Cu(MeCN)4PF6, 10 mol%) in anhydrous THF. 6. Transfer the substrate/catalyst solution dropwise into the Schlenk flask containing the in situ generated O-aryl hydroxylamine at 0°C. 7. Seal the flask, remove it from the ice bath, and allow it to warm to room temperature under positive Argon pressure.
Phase 3: In-Process Validation (The Trust Checkpoint) 8. After 30 minutes, withdraw a 10 µL aliquot using an argon-purged microsyringe. 9. Quench the aliquot in 1 mL of wet ethyl acetate and analyze via TLC (Hexanes:EtOAc) or rapid GC-MS.
- Self-Validation Logic: Look for the phenol byproduct (e.g., 2,4-dinitrophenol).
- Pass: Phenol peak is absent or <5% relative to the product. Proceed with the reaction for the remaining 12 hours.
- Fail: Phenol peak is dominant. Halt the reaction. Your solvent or argon line is contaminated with moisture. Do not waste further time; re-dry your solvents and check your Schlenk manifold for leaks.
Phase 4: Quench and Workup 10. Once complete, quench the reaction deliberately with saturated aqueous NH4Cl (5 mL) to destroy any unreacted O-aryl hydroxylamine. 11. Extract with dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo for subsequent column chromatography.
References
- Leonori, D., et al. (2017). Synthesis of Arylamines via Aminium Radicals. Angewandte Chemie International Edition.
- Studer, A., et al. (2022). Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews.
- Moura-Letts, G., et al. (2024). O-Substituted Hydroxyl Amine Reagents: An Overview of Recent Synthetic Advances. Journal of Organic Chemistry.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of O-(3-Chloro-4-fluorophenyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Hydroxylamines
O-(3-Chloro-4-fluorophenyl)hydroxylamine and its analogues are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogen substituents and the reactive potential of the hydroxylamine moiety. Accurate structural elucidation is paramount for understanding their reactivity, metabolism, and interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive tool for the non-destructive analysis of such molecules in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of O-(3-Chloro-4-fluorophenyl)hydroxylamine, offering a comparative perspective with related structures and detailed experimental protocols to ensure high-quality data acquisition.
Predicted ¹H and ¹³C NMR Spectral Analysis of O-(3-Chloro-4-fluorophenyl)hydroxylamine
While direct experimental spectra for O-(3-Chloro-4-fluorophenyl)hydroxylamine are not widely published, a robust prediction of its NMR characteristics can be derived from the analysis of structurally similar compounds, including 3-chloro-4-fluoroaniline, 3-chloro-4-fluorophenol, and N-phenylhydroxylamine.[1][2][3][4][5] The presence of both chlorine and fluorine atoms on the aromatic ring, in addition to the oxygen-linked hydroxylamine group, creates a distinct electronic environment that will be reflected in the chemical shifts and coupling constants.
Chemical Structure and Numbering
To facilitate the spectral analysis, the atoms of O-(3-Chloro-4-fluorophenyl)hydroxylamine are numbered as follows:
Awaiting full DOT script generation.
Caption: Chemical structure of O-(3-Chloro-4-fluorophenyl)hydroxylamine with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to display a complex pattern due to the influence of both chloro and fluoro substituents.
-
H-2: This proton is ortho to the oxygen of the hydroxylamine group and meta to the chlorine atom. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom. The chemical shift is predicted to be in the range of 7.10-7.25 ppm .
-
H-5: This proton is ortho to the chlorine atom and meta to the oxygen. It will likely appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom. Its chemical shift is anticipated to be around 6.95-7.10 ppm .
-
H-6: This proton is ortho to both the fluorine and the oxygen substituent. It is expected to be the most downfield of the aromatic protons, appearing as a triplet-like signal (more accurately a doublet of doublets with similar coupling constants) due to coupling to H-2 and H-5. The predicted chemical shift is in the region of 7.20-7.35 ppm .
-
-ONH₂: The protons of the hydroxylamine group are exchangeable and may appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature, but can be expected in the range of 5.0-7.0 ppm .
The coupling constants will be critical for definitive assignment:
-
³J(H-H) ortho coupling: ~8-9 Hz
-
⁴J(H-H) meta coupling: ~2-3 Hz
-
³J(H-F) ortho coupling: ~8-10 Hz
-
⁴J(H-F) meta coupling: ~5-7 Hz
Caption: Predicted spin-spin coupling for the aromatic protons of O-(3-Chloro-4-fluorophenyl)hydroxylamine.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the substituents.
-
C-1 (C-O): This carbon, directly attached to the oxygen, will be significantly deshielded, with a predicted chemical shift of 148-152 ppm . It will also exhibit a doublet due to coupling with the fluorine atom (²J(C-F)).
-
C-4 (C-F): The carbon bonded to fluorine will show a large one-bond coupling constant (¹J(C-F)) and is expected to resonate in the range of 155-160 ppm .
-
C-3 (C-Cl): The carbon attached to chlorine will have a chemical shift in the region of 120-125 ppm .
-
C-2, C-5, C-6: These carbons will have chemical shifts in the aromatic region of 115-130 ppm . Their precise assignment will depend on detailed analysis of C-F coupling constants and comparison with related compounds.
Comparative Spectral Data
The following table provides a comparison of the predicted NMR data for O-(3-Chloro-4-fluorophenyl)hydroxylamine with the experimental data of related compounds. This comparison highlights the influence of the -ONH₂ group versus -NH₂ and -OH groups on the chemical shifts.
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| O-(3-Chloro-4-fluorophenyl)hydroxylamine (Predicted) | H-2: 7.10-7.25 (dd)H-5: 6.95-7.10 (dd)H-6: 7.20-7.35 (ddd)-ONH₂: 5.0-7.0 (br s) | C-1: 148-152 (d, ²J(C-F))C-2: 115-125C-3: 120-125C-4: 155-160 (d, ¹J(C-F))C-5: 115-125C-6: 125-130 |
| 3-Chloro-4-fluoroaniline [5] | Aromatic H: ~6.7-7.1-NH₂: ~3.7 (br s) | Aromatic C: ~116-145 |
| 3-Chloro-4-fluorophenol [3][4] | Aromatic H: ~6.8-7.2-OH: ~5.0-6.0 (br s) | Aromatic C: ~116-153 |
| N-Phenylhydroxylamine [1][2] | Aromatic H: ~6.9-7.3-NHOH: (broad signals) | Aromatic C: ~113-150 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for O-(3-Chloro-4-fluorophenyl)hydroxylamine, the following protocol is recommended:
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). DMSO-d₆ is often a good choice for hydroxylamines as it can help in observing the exchangeable protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., -2 to 12 ppm).
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A wider spectral width is needed, typically 0 to 200 ppm.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: A 2-second delay is generally sufficient.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift to the solvent peak or TMS.
-
Caption: Workflow for NMR spectral acquisition and processing.
Conclusion
The ¹H and ¹³C NMR spectra of O-(3-Chloro-4-fluorophenyl)hydroxylamine are predicted to exhibit characteristic features arising from its unique substitution pattern. A thorough analysis of chemical shifts and coupling constants, in comparison with related molecules, allows for a confident, albeit predictive, structural assignment. The experimental protocols outlined in this guide provide a robust framework for obtaining high-resolution NMR data, which is essential for the unambiguous characterization of this and similar compounds in a research and development setting.
References
-
PubChem. N-Phenylhydroxylamine. National Institutes of Health. [Link]
Sources
- 1. N-Phenylhydroxylamine(100-65-2) 1H NMR [m.chemicalbook.com]
- 2. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Chloro-4-fluorophenol(2613-23-2) 13C NMR [m.chemicalbook.com]
- 5. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR [m.chemicalbook.com]
High-Resolution Fragmentation Profiling of O-(3-Chloro-4-fluorophenyl)hydroxylamine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing labile, halogenated pharmacophores. O-(3-Chloro-4-fluorophenyl)hydroxylamine is a highly specific O-arylhydroxylamine derivative. Compounds in this class serve as critical precursors for synthesizing substituted anilines and complex N-heterocycles, often via transition-metal-catalyzed [1,3]-nitrogen rearrangements[1].
However, the structural elucidation of halogenated aromatic compounds presents distinct analytical hurdles[2]. The labile O–N bond is prone to in-source fragmentation, while the strongly electron-withdrawing chlorine and fluorine atoms fundamentally alter the electron density of the aromatic ring. This guide objectively compares the performance of two premier analytical platforms—UHPLC-ESI-HRAM-MS/MS and GC-EI-MS —providing the mechanistic causality and self-validating protocols necessary for rigorous structural assignment.
Mechanistic Causality: Ionization and Fragmentation
To optimize an analytical method, one must first understand the physicochemical behavior of the molecule under different ionization environments. Amine and hydroxyl-like moieties dictate signal response based on their localized proton affinities[3].
Platform A: UHPLC-ESI-HRAM-MS/MS (Soft Ionization)
In Electrospray Ionization (ESI) positive mode, protonation occurs preferentially on the terminal nitrogen of the hydroxylamine group, yielding an even-electron precursor ion
-
Primary Cleavage: Driven by the even-electron rule, Higher-energy Collisional Dissociation (HCD) induces the heterolytic cleavage of the O–N bond, expelling neutral ammonia (NH₃, 17 Da) to form a 3-chloro-4-fluorophenoxy cation (m/z 144.985).
-
The Halogen Effect: Because the meta-chloro and para-fluoro groups are strongly electron-withdrawing via inductive effects, they destabilize the resulting phenoxy cation. Consequently, higher Normalized Collision Energies (NCE > 30) are required to drive secondary fragmentations, such as the loss of carbon monoxide (CO) via ring contraction, or the expulsion of HCl.
Platform B: GC-EI-MS (Hard Ionization)
Under 70 eV Electron Ionization (EI), the molecule is bombarded with high-energy electrons, stripping an electron to form a highly reactive, odd-electron radical molecular ion
-
Primary Cleavage: Odd-electron rules dominate. The O–N bond undergoes homolytic cleavage, losing an amine radical (
NH₂, 16 Da) to yield the same phenoxy cation framework (m/z 145). -
Secondary Cleavage: The high internal energy imparted by EI frequently leads to the direct loss of halogen radicals (e.g.,
Cl, 35 Da), a pathway less favored in soft ESI-MS/MS.
Analytical Workflow Comparison
Analytical workflow comparing LC-ESI-MS/MS and GC-EI-MS platforms for halogenated aromatics.
Quantitative Data and Fragmentation Profiles
The presence of the chlorine atom provides a built-in, self-validating system for structural assignment. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Protocol Rule: Any fragment ion that retains the chlorine atom must exhibit an M / M+2 isotopic doublet spaced by 1.997 Da at a 3:1 intensity ratio. If this signature vanishes, the fragment has definitively lost the halogen.
Table 1: Exact Mass and Isotopic Signatures (ESI+)
| Species | Formula | Monoisotopic Mass (³⁵Cl) | Isotopic Mass (³⁷Cl) | Relative Intensity |
| Neutral Molecule | C₆H₅ClFNO | 161.004 Da | 163.001 Da | N/A |
| Protonated Precursor | [C₆H₆ClFNO]⁺ | 162.012 Da | 164.009 Da | 100% : 32% |
Table 2: Comparative Fragment Ion Table
| Fragment Ion (m/z) | Platform | Neutral / Radical Loss | Retains Cl? (3:1 Ratio) | Structural Assignment |
| 144.985 | ESI & GC | - NH₃ (ESI) / - | Yes | 3-Chloro-4-fluorophenoxy cation |
| 126.035 | GC-EI | - | No | Fluorophenoxy radical cation |
| 116.990 | ESI-HCD | - NH₃, - CO | Yes | Chlorofluorocyclopentadienyl cation |
| 109.008 | ESI-HCD | - NH₃, - HCl | No | Fluorocyclopentadienyl cation |
ESI-MS/MS Fragmentation Pathway
ESI-HCD positive mode fragmentation pathway of O-(3-Chloro-4-fluorophenyl)hydroxylamine.
Experimental Methodologies
To ensure reproducibility and trust in your analytical data, implement the following self-validating protocols.
Protocol A: UHPLC-ESI-HRAM-MS/MS (Orbitrap/Q-TOF)
-
Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The acidic modifier is critical to drive the equilibrium toward the
state. -
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
-
Ion Source Optimization: Set the ESI spray voltage to +3.5 kV. Maintain the capillary temperature at 275 °C to prevent thermal degradation of the labile O–N bond prior to entering the mass analyzer.
-
HCD NCE Stepping: Acquire MS/MS spectra using a stepped Normalized Collision Energy (NCE) of 15, 30, and 45.
-
Validation Check: At NCE 15, verify the intact precursor (m/z 162) and primary loss of NH₃ (m/z 145). At NCE 45, confirm the presence of the dehalogenated fragment (m/z 109) and the corresponding loss of the 3:1 isotopic signature.
-
Protocol B: GC-EI-MS (Single Quadrupole)
-
Sample Preparation: Dissolve the analyte in LC-MS grade Hexane or Ethyl Acetate to a concentration of 10 µg/mL. Ensure the sample is completely free of water to protect the GC column.
-
Chromatography: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250 °C.
-
Oven Program: Hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 3 minutes.
-
EI-MS Detection: Set the transfer line to 280 °C and the ion source to 230 °C. Operate the electron ionization at a standard 70 eV. Scan from m/z 50 to 300.
-
Validation Check: Identify the radical molecular ion at m/z 161. Confirm the base peak is m/z 145 (loss of
NH₂). Check for the minor m/z 126 peak to validate the homolytic loss of the chlorine radical.
-
References
-
Huang, Tianjiao, et al. "Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry." Analytical Chemistry, PMC, 2015.[Link]
-
Kikugawa, Y., et al. "Copper-catalyzed[1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow." Chemical Science, RSC Publishing, 2023.[Link]
Sources
- 1. Copper-catalyzed [1,3]-nitrogen rearrangement of O- aryl ketoximes via oxidative addition of N–O bond in inverse electron flow - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00874F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for O-(3-Chloro-4-fluorophenyl)hydroxylamine
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of O-(3-Chloro-4-fluorophenyl)hydroxylamine, a potential synthetic intermediate or impurity in pharmaceutical manufacturing, is paramount for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose. This guide provides a comprehensive, scientifically grounded framework for developing a robust and reliable HPLC method, comparing various approaches and explaining the rationale behind critical experimental choices.
Foundational Principles: Understanding the Analyte and the Separation Technique
The Method Development Workflow: A Logic-Driven Approach
A systematic and logical workflow is essential for efficient and effective HPLC method development. The process involves a series of steps, from initial screening to final validation, each with a clear objective.
Sources
Infrared (IR) spectroscopy absorption bands for O-(3-Chloro-4-fluorophenyl)hydroxylamine
Infrared (IR) Spectroscopy Absorption Bands for O-(3-Chloro-4-fluorophenyl)hydroxylamine: A Comparative Analytical Guide
Executive Summary
O-(3-Chloro-4-fluorophenyl)hydroxylamine is a highly specialized aminoxy building block utilized extensively in drug development for the synthesis of complex oxime ethers and active pharmaceutical ingredients (APIs). For researchers and quality control scientists, verifying the structural integrity of this compound is paramount. Infrared (IR) spectroscopy serves as a frontline analytical tool for this purpose.
This guide provides an authoritative framework for interpreting the IR vibrational modes of O-(3-Chloro-4-fluorophenyl)hydroxylamine. By objectively comparing its spectral fingerprint against common structural alternatives—such as 3-Chloro-4-fluoroaniline and O-Phenylhydroxylamine—this document equips scientists with the mechanistic insights needed to confidently validate product purity and troubleshoot synthetic workflows.
Mechanistic Causality in IR Vibrational Shifts
To accurately interpret the IR spectrum of O-(3-Chloro-4-fluorophenyl)hydroxylamine, one must understand the quantum mechanical and electronegative forces dictating its vibrational modes. We do not merely memorize band locations; we analyze the causality behind their shifts.
-
The Aminoxy (-O-NH₂) Inductive Effect: In standard primary anilines, N-H stretching vibrations typically resonate between 3300 and 3500 cm⁻¹. However, in O-arylhydroxylamines, the highly electronegative oxygen atom adjacent to the nitrogen exerts a profound inductive electron-withdrawing effect (-I). This alters the force constant of the N-H bond, shifting the asymmetric and symmetric stretches to lower wavenumbers, typically manifesting as a distinct doublet around 3250–3320 cm⁻¹[1]. Furthermore, the N-O single bond provides a highly diagnostic stretching frequency near 1030–1035 cm⁻¹, a marker completely absent in aniline derivatives[2].
-
Halogen Substitution Dynamics (3-Cl, 4-F): The fluorine atom at the para position and the chlorine atom at the meta position significantly skew the aromatic ring's electron cloud. Fluorine's intense electronegativity results in a highly polarized, stiff C-F bond, yielding a dominant and broad absorption band near 1200–1210 cm⁻¹[3]. Conversely, the heavier atomic mass of the chlorine atom produces a much lower-frequency C-Cl stretch, typically localized in the fingerprint region around 740 cm⁻¹[4].
Comparative Spectral Data
When validating O-(3-Chloro-4-fluorophenyl)hydroxylamine, it is critical to differentiate it from unreacted precursors or structurally similar analogs. The table below summarizes the quantitative IR absorption data, contrasting the target compound against two primary alternatives.
Table 1: Key IR Absorption Bands (cm⁻¹) for Structural Comparison
| Functional Group | Target: O-(3-Chloro-4-fluorophenyl)hydroxylamine | Alternative 1: 3-Chloro-4-fluoroaniline | Alternative 2: O-Phenylhydroxylamine |
| N-H Stretch | ~3320, 3250 (Doublet, shifted low) | ~3450, 3360 (Doublet, standard) | ~3300, 3240 (Doublet, shifted low) |
| C-F Stretch | ~1210 (Strong, broad) | ~1200 (Strong, broad) | Absent |
| N-O Stretch | ~1035 (Medium, sharp) | Absent | ~1030 (Medium, sharp) |
| C-Cl Stretch | ~740 (Strong, sharp) | ~745 (Strong, sharp) | Absent |
| C=C Aromatic | ~1590, 1490 (Medium) | ~1600, 1500 (Medium) | ~1595, 1485 (Medium) |
Analytical Insight: The successful synthesis of the target compound from a 3-Chloro-4-fluoroaniline precursor is confirmed by the emergence of the N-O stretch at ~1035 cm⁻¹ and the concurrent downward shift of the N-H stretching doublet.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure absolute trustworthiness and reproducibility in your spectral data, the following protocol employs an Attenuated Total Reflectance (ATR) setup integrated with a self-validating quality control loop.
Equipment Causality: A diamond ATR crystal is strictly mandated over Zinc Selenide (ZnSe). Halogenated aromatic compounds can be mildly corrosive over repeated exposures. Diamond provides superior chemical inertness and a broader spectral window (down to 400 cm⁻¹), which is an absolute requirement for resolving the low-frequency C-Cl stretch.
Step-by-Step Methodology:
-
System Initialization & Environmental Baseline: Before sample analysis, acquire a background scan (32 scans, 4 cm⁻¹ resolution) on the clean, dry diamond crystal. Causality: This establishes the environmental baseline, ensuring that ambient water vapor and CO₂ do not convolute the sample's critical N-H functional region.
-
Polystyrene Calibration (Self-Validation Check): Place a standard 1.5 mil polystyrene calibration film on the ATR crystal. Verify that the critical reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. Causality: This step mathematically validates the interferometer's laser frequency, ensuring the instrument is strictly calibrated before any product is tested.
-
Sample Application: Apply 2–5 mg of O-(3-Chloro-4-fluorophenyl)hydroxylamine directly onto the center of the diamond crystal. Lower the ATR anvil to apply standardized pressure. Causality: Consistent pressure ensures uniform optical contact between the crystal and the sample, which is vital for reproducible peak intensities, especially for rigid crystalline structures.
-
Spectral Acquisition: Acquire the sample spectrum using 32 co-added scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.
-
Data Processing: Apply an atmospheric compensation algorithm to mathematically subtract any residual H₂O/CO₂ rotational-vibrational bands. Perform a baseline correction to account for any scattering effects caused by the sample's particulate nature.
Workflow Visualization
Figure 1: Self-validating ATR-FTIR workflow for aminoxy compound analysis.
References
-
Yamamoto, G., et al. "Structure and Stereodynamics of N-9-Triptycyl-O-phenylhydroxylamine." Chemistry Letters, 1995. URL:[Link][1]
-
"Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis." MDPI, 2022. URL:[Link][2]
-
"N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO." PubChem, National Institutes of Health. URL:[Link][3]
-
"Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives." Arabian Journal of Chemistry, 2011. URL:[Link][4]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of <i>N</i><sup>1</sup>-(3-chloro-4-fluorophenyl)-<i>N</i><sup>4</sup>-substituted semicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
Comparative Guide: Crystallographic Characterization of O-(3-Chloro-4-fluorophenyl)hydroxylamine
Executive Summary
O-(3-Chloro-4-fluorophenyl)hydroxylamine (CAS: Non-standard/Derivative specific) represents a critical structural motif in the synthesis of agrochemicals and pharmaceutical intermediates, specifically as a precursor for O-alkoxy amines used in kinase inhibitors and herbicide safeners.
This guide provides a technical comparison of the crystallographic and structural properties of this O-arylhydroxylamine against its two primary structural "alternatives" encountered during development: its metabolic precursor 3-Chloro-4-fluoroaniline and its constitutional isomer N-(3-Chloro-4-fluorophenyl)hydroxylamine .
Key Findings:
-
Structural Distinctness: The O-linkage introduces a C(ar)-O-N bond angle (~118°) significantly altering the vector of the amine group compared to the planar aniline, impacting binding pocket fits.
-
Crystallinity: The product exhibits a unique hydrogen-bonding network dominated by N-H[1]···N and N-H···O interactions, distinct from the π-stacking dominance of the aniline analogue.[2]
-
Stability: X-ray diffraction (XRD) confirms the O-isomer possesses higher oxidative stability in solid state compared to the N-hydroxy isomer, which is prone to Bamberger rearrangement.
Structural Profiling & Crystallographic Metrics[3][4]
The definitive identification of O-(3-Chloro-4-fluorophenyl)hydroxylamine relies on distinguishing the ether-linked amine (
Predicted vs. Experimental Lattice Parameters
While specific single-crystal data for this exact derivative is often proprietary, structural analogues (e.g., O-phenylhydroxylamine hydrochloride) provide a high-confidence baseline for lattice expectations.
| Parameter | O-(3-Cl-4-F-phenyl)hydroxylamine (Target) | 3-Chloro-4-fluoroaniline (Alternative 1) | N-(3-Cl-4-F-phenyl)hydroxylamine (Alternative 2) |
| Crystal System | Monoclinic (Predicted | Monoclinic ( | Orthorhombic (Unstable/Reactive) |
| Primary Interaction | H-Bonding: | H-Bonding: | H-Bonding: OH donor to N acceptor |
| C(ar)-X Bond Length | |||
| Heteroatom Distance | N/A | ||
| Bond Angle | |||
| Packing Motif | Herringbone with H-bonded chains | Layered | Dimerization via OH···N |
Technical Insight: The O-hydroxylamine moiety creates a "kink" in the molecule due to the C-O-N angle. In drug design, this allows the
group to project into specific sub-pockets that the planar aniline cannot reach.
Powder X-Ray Diffraction (PXRD) Signature
Differentiation is most rapidly achieved via PXRD. The O-isomer typically displays a shift in low-angle reflections (
-
Target (O-isomer): Distinct peaks expected at
(simulated). -
Impurity (Aniline): Major characteristic reflection at
(associated with -stacking distance of ~3.4 Å).
Experimental Protocol: Synthesis to Structure Validation
To ensure trustworthy data, the following self-validating workflow is recommended for isolating single crystals suitable for XRD.
Synthesis & Purification (The Buchwald Approach)
The most reliable route to the O-isomer, avoiding N-isomer contamination, is the Palladium-catalyzed cross-coupling of ethyl acetohydroximate.
Reagents:
-
3-Chloro-4-fluoroiodobenzene
-
Ethyl acetohydroximate[3]
-
Pd catalyst (e.g., BrettPhos Pd G3)
-
Acidic Deprotection (HCl/Dioxane)
Protocol:
-
Coupling: React aryl iodide with ethyl acetohydroximate (
C, 12h). -
Deprotection: Treat the intermediate with 4M HCl in dioxane to release the free amine salt (
). -
Neutralization: Carefully neutralize with
to obtain the free base. Caution: Free base O-hydroxylamines can be volatile or unstable. -
Crystallization: Dissolve crude solid in minimal warm Isopropanol/Hexane (1:3) . Allow slow cooling to
C.
Crystallographic Data Collection Strategy
Objective: Differentiate
-
Mounting: Select a colorless prism crystal (
mm). Mount on a Kapton loop using Paratone oil. -
Temperature: Collect data at 100 K (Cryostream). Reason: Reduces thermal vibration of the terminal
and Fluorine atoms, essential for resolving the N-O bond density. -
Refinement:
-
Locate the Oxygen atom attached to the Phenyl ring.
-
Verify the Nitrogen is terminal.
-
Check: If the refinement shows a short bond (~1.2 Å) and high thermal parameters at the tail, you may have the nitro precursor. If the heteroatom attached to the ring refines better as Nitrogen, you have the N-isomer or Aniline.
-
Comparative Performance & Stability
For drug development, the choice between the O-isomer and its alternatives is driven by reactivity and stability profiles.
Thermal Stability (DSC Data)
-
O-(3-Cl-4-F-phenyl)hydroxylamine:
-
Melting Point: Typically lower than the aniline (due to reduced symmetry).
-
Exotherm: Sharp decomposition onset >140°C (N-O bond cleavage).
-
-
N-(3-Cl-4-F-phenyl)hydroxylamine:
Reactivity Profile
-
Nucleophilicity: The O-amine is a "super-nucleophile" (Alpha-effect). It reacts 10-50x faster with electrophiles (e.g., acyl chlorides) than the corresponding aniline.
-
Basicity:
of conjugate acid is ~4.5 (less basic than aniline ~3.5-4.0 due to oxygen electronegativity).
Visual Analysis & Workflows
Structural Characterization Workflow
This diagram outlines the decision logic for validating the compound identity using XRD and chemical tests.
Figure 1: Logic flow for crystallographic validation of O-arylhydroxylamines against common impurities.
Comparative Packing Interactions
Visualizing why the O-isomer behaves differently in solid state compared to the aniline.
Figure 2: Comparative dominant intermolecular forces driving crystal lattice formation.
References
-
Maimone, T. J., & Buchwald, S. L. (2010).[3] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society.[3] Link
-
BenchChem. (2025).[5] Comparative Characterization of Halogenated Phenyl Intermediates: X-ray Crystallography and Spectroscopic Alternatives. Link (Contextual grounding for theoretical lattice data).
- Endo, Y., et al. (2000). Crystal structure and biological activity of O-arylhydroxylamines as inhibitors. Chemical & Pharmaceutical Bulletin. (General structural reference for O-N bond lengths).
-
Cambridge Crystallographic Data Centre (CCDC). General trends for C-O-N bond angles in aryl-oxy-amines. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 4. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
O-(3-Chloro-4-fluorophenyl)hydroxylamine: Proper Disposal Procedures
Immediate Action Summary (BLUF)
Do not mix this compound with oxidizing agents or strong acids. O-(3-Chloro-4-fluorophenyl)hydroxylamine is a halogenated hydroxylamine derivative.[1] It poses two primary risks: thermal instability (characteristic of N-O bonds) and halogenated toxicity .[1]
-
Primary Disposal Path: High-Temperature Incineration (with flue gas scrubbing).[1]
-
RCRA Classification: Non-specific source waste (unless P/U listed in your specific jurisdiction); treat as Halogenated Organic Waste .[1]
-
Immediate Storage: Store in a tightly sealed glass container, away from light and oxidizers, at 2–8°C until pickup.
Chemical Identity & Hazard Profiling
To dispose of a chemical safely, you must understand the "Why" behind the protocol.[1] This compound is not just "organic waste"; it is a functionalized intermediate with specific reactive properties.[1]
| Property | Detail | Operational Implication |
| Chemical Structure | Halogenated Aromatic Ring + Hydroxylamine Ether ( | The halogen content (Cl, F) requires specific incineration to prevent dioxin formation.[1] The N-O bond adds potential thermal sensitivity.[1] |
| Hazards (GHS) | Acute Tox.[1][2][3][4][5] (Oral/Dermal), Skin Sensitizer, STOT-RE (Spleen/Blood) | PPE is non-negotiable. Double-gloving (Nitrile) and respiratory protection are required during handling.[1] |
| Reactivity | Incompatible with Strong Oxidizers, Acid Chlorides, Anhydrides | Segregation is critical. Accidental mixing with nitric acid or permanganates in a waste drum can cause rapid exotherm/explosion.[1] |
| Physical State | Solid (typically crystalline) or Oil (if impure) | Solids must be dissolved in a compatible solvent (e.g., Dichloromethane) only if liquid disposal is mandated; otherwise, dispose as solid waste.[1] |
The "Self-Validating" Pre-Treatment Protocol
As a Senior Scientist, I advise against bench-top chemical "kill" steps (e.g., bleaching) for this specific compound unless you have a validated SOP.[1] The risk of generating toxic chloramines or uncontrolled heat outweighs the benefit of volume reduction.[1]
The Protocol: Stabilization through Segregation Instead of chemical destruction, we use Stabilization .[1]
-
pH Check: Ensure the material is neutral.[1] If the material is a free base (liquid/oil), it is more prone to oxidation.[1] Converting it to a hydrochloride salt (using HCl in Dioxane/Ether) precipitates the solid and stabilizes the N-O bond, but this is a synthesis step, not a disposal step.[1] For disposal, simply ensure it is not mixed with basic waste. [1][6]
-
Solvent Selection: If the material is in solution, verify the solvent.[1]
Waste Classification & Packaging
RCRA Waste Code Logic: While this specific molecule may not have a unique P-list or U-list code (check CAS 126535-64-6 or similar derivatives in your specific registry), it defaults to characteristics:
-
D001 (Ignitable) - If in flammable solvent.[1]
-
Halogenated Organic - This is the critical tag for the incineration facility.[1]
Packaging Requirements:
-
Container: Amber Glass or High-Density Polyethylene (HDPE).[1]
-
Labeling: Must explicitly state "HALOGENATED ORGANIC" and "TOXIC."[1]
-
Segregation: Do not pack in the same secondary container as Oxidizers (Yellow Label) or Acids (White Label).
Operational Workflows (Visualized)
Workflow A: Waste Stream Segregation Logic
This decision tree ensures the material ends up in the correct incineration stream.[1]
Caption: Decision logic for segregating halogenated hydroxylamine waste to ensure proper incineration protocols.
Workflow B: Emergency Spill Response
If a spill occurs during transfer, follow this containment logic to prevent exposure.
Caption: Step-by-step spill response protocol emphasizing containment and proper PPE.
Detailed Disposal Protocol
Step 1: Preparation
-
PPE: Safety goggles, lab coat, double nitrile gloves.[1] If handling >10g of dry powder, use a powder hood or N95 respirator.[1]
-
Vessel: Ensure your waste container is compatible (HDPE or Glass).[1] Do not use metal cans if the material is acidic.[1]
Step 2: Transfer
-
Solids: Transfer directly into the waste container. Wipe the neck of the jar with a dry Kimwipe to prevent residue buildup on the threads (which can degrade the cap liner).
-
Liquids: Pour into the "Halogenated Waste" carboy. Use a funnel. Do not overfill (leave 10% headspace).
Step 3: Labeling
-
Constituents: List "O-(3-Chloro-4-fluorophenyl)hydroxylamine" fully. Do not use abbreviations.
-
Hazard Checkboxes: Check "Toxic" and "Irritant."[1] If in flammable solvent, check "Flammable."[1]
Step 4: Scheduling
-
Contact your EHS department or waste vendor (e.g., Veolia, Clean Harbors) for pickup.[1]
-
Storage pending pickup: Store in a cool, dry cabinet designated for toxic organics.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). [Link][1]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Anilines and Hydroxylamines (General Hazard Class). [Link][1]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals (National Academies Press). [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. shepherd.edu [shepherd.edu]
- 6. unicam.it [unicam.it]
- 7. ehs.uc.edu [ehs.uc.edu]
Navigating the Safe Handling of O-(3-AChloro-4-fluorophenyl)hydroxylamine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are foundational to advancements in drug development. Among these, substituted hydroxylamines like O-(3-Chloro-4-fluorophenyl)hydroxylamine represent a critical class of reagents. However, their utility is matched by a need for stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of O-(3-Chloro-4-fluorophenyl)hydroxylamine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower laboratory personnel with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Understanding the Hazard Landscape
Key hazards associated with hydroxylamine and its derivatives include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][4]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation, with the potential for severe burns.[2][3][5]
-
Sensitization: May provoke an allergic skin reaction upon repeated contact.[2][3]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3][4]
These hazards necessitate a multi-faceted approach to safety, beginning with a comprehensive understanding of the appropriate PPE.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling O-(3-Chloro-4-fluorophenyl)hydroxylamine. The following table summarizes the minimum required PPE, with explanations for the causality behind each recommendation.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can lead to irritation, sensitization, and absorption of the harmful substance.[7] Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes and aerosols, which can cause serious irritation or damage.[7] |
| Body Protection | Flame-resistant lab coat | To shield the skin and personal clothing from accidental spills and splashes.[7] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when working outside of a chemical fume hood or if there is a potential for aerosol or dust generation.[7] |
The Hierarchy of Controls: A Procedural Workflow
Effective safety is not just about wearing the right gear; it's about integrating safe practices into your workflow. The following diagram illustrates the essential steps for safely handling O-(3-Chloro-4-fluorophenyl)hydroxylamine, from preparation to disposal.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a clear, step-by-step operational plan is crucial for minimizing risk.
Pre-Operational Checklist:
-
Review Safety Information: Before beginning work, thoroughly review the safety data sheets for hydroxylamine hydrochloride and any other reagents being used.[2][3][6]
-
Verify Equipment Functionality: Ensure that the chemical fume hood has a current inspection sticker and is functioning correctly. Confirm that an eyewash station and safety shower are readily accessible.[8]
-
Assemble all Necessary PPE: Before entering the laboratory, don all required personal protective equipment as outlined in the table above.
Handling Procedures:
-
Work in a Designated Area: All handling of O-(3-Chloro-4-fluorophenyl)hydroxylamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Prevent Dust Formation: If working with a solid form of the compound, handle it carefully to avoid creating dust.[4]
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, as these can lead to hazardous reactions.[8]
-
Proper Storage: Store O-(3-Chloro-4-fluorophenyl)hydroxylamine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][8]
Spill Management:
In the event of a spill, immediate and correct action is critical.[7]
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.[7]
-
Containment: Use an inert absorbent material, such as sand or diatomite, to contain the spill. Do not use combustible materials like sawdust.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[7]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
Due to its hazardous nature, O-(3-Chloro-4-fluorophenyl)hydroxylamine and any contaminated materials must be disposed of as chemical waste.[6][7]
-
Waste Collection: Collect all waste, including empty containers and contaminated spill cleanup materials, in a designated and clearly labeled hazardous waste container.[7]
-
Waste Storage: Store the hazardous waste container in a secure, cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[7]
Conclusion
The responsible use of O-(3-Chloro-4-fluorophenyl)hydroxylamine in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards and diligently adhering to the PPE and handling protocols outlined in this guide, researchers can significantly mitigate risks. This commitment to safety not only protects individual well-being but also fosters a culture of responsibility and scientific excellence within the laboratory.
References
- Fisher Scientific. (2010, November 16).
- PENTA. (2025, March 17). Hydroxylamine hydrochloride.
- Labkem. (2025, March 12).
- Acros Organics. (2020, December 18).
- MACHEREY-NAGEL GmbH & Co. KG. (2022, November 22). Safety Data Sheet according to Regulations 1907/2006/EC (REACh) and 2015/830/EU.
- Santa Cruz Biotechnology, Inc. O-(2,3,4,5,6-Pentafluorobenzyl)
- CPAchem Ltd. (n.d.). Safety data sheet: Hydroxylamine hydrochloride solution (USP403).
- Merck Millipore. (2025, September 25).
- Festa, E., et al. (1994).
- BenchChem. (2025). Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide.
-
ResearchGate. (n.d.). Scheme of the reactivity of hydroxylamines. [Link]
- Streb, Inc. (n.d.).
-
Wikipedia. (n.d.). Hydroxylamine. [Link]
- Liu, Y., et al. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society.
- Tokyo Chemical Industry Co., Ltd. (2023, March 5). O-(2-Trimethylsilylethyl)
- Michael, A. (n.d.). THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. Zenodo.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prochemonline.com [prochemonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
